1-[4-(Trifluoromethyl)benzoyl]piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
piperazin-1-yl-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O/c13-12(14,15)10-3-1-9(2-4-10)11(18)17-7-5-16-6-8-17/h1-4,16H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTRUOBOJNFCSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424607 | |
| Record name | piperazin-1-yl-[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179334-12-4 | |
| Record name | 1-Piperazinyl[4-(trifluoromethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179334-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | piperazin-1-yl-[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Potential Mechanism of Action of 1-[4-(Trifluoromethyl)benzoyl]piperazine
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive analysis of 1-[4-(Trifluoromethyl)benzoyl]piperazine, a heterocyclic compound featuring a trifluoromethylbenzoyl moiety linked to a piperazine ring. While not an established therapeutic agent itself, its structural motifs are prevalent in a wide range of biologically active compounds. This guide will deconstruct the molecule to hypothesize its potential mechanisms of action, drawing insights from its constituent chemical features and the known pharmacology of its derivatives. Furthermore, a detailed, field-proven framework for the systematic investigation of this compound's biological activity is presented.
Structural and Mechanistic Rationale
The structure of 1-[4-(Trifluoromethyl)benzoyl]piperazine suggests a high potential for biological activity. This is based on the well-documented roles of its two primary components in medicinal chemistry: the piperazine ring and the trifluoromethyl group.
1.1. The Piperazine Scaffold: A Privileged Structure
The piperazine ring is a common feature in numerous approved drugs, acting as a versatile scaffold.[1][2] Its prevalence is due to its unique physicochemical properties, including its basicity, solubility, and conformational flexibility.[2] This allows it to serve as a linker between different pharmacophores or as a primary interacting moiety with biological targets.[2] Piperazine derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, antiviral, and antimalarial effects.[3] A significant number of centrally-acting drugs, such as antipsychotics, antidepressants, and anxiolytics, incorporate the piperazine ring, often targeting monoamine pathways.[4][5]
1.2. The Trifluoromethyl Group: Enhancing Drug-like Properties
The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, frequently used to optimize the properties of drug candidates.[6] Its strong electron-withdrawing nature and high lipophilicity can significantly improve metabolic stability, membrane permeability, and binding affinity to biological targets.[7] The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation and prolonging the in vivo half-life of a compound.[6][8] It is often used as a bioisostere for methyl or chloro groups to fine-tune the steric and electronic properties of a molecule.[9] Notable drugs containing a trifluoromethyl group include the antidepressant fluoxetine (Prozac) and the anti-inflammatory drug celecoxib (Celebrex).[9]
Hypothesized Mechanisms of Action Based on Structural Analogs
Given the structural features of 1-[4-(Trifluoromethyl)benzoyl]piperazine, several potential mechanisms of action can be hypothesized.
2.1. Serotonergic Activity
The structurally related compound, 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP), is a known serotonin-releasing agent with some MDMA-like effects.[10] The para-substituted isomer, 1-[4-(trifluoromethyl)phenyl]piperazine, is also described as a serotonergic releasing agent.[11] The antidepressant fluoxetine, which contains a trifluoromethyl group, acts by blocking the reuptake of serotonin.[12] This suggests that 1-[4-(Trifluoromethyl)benzoyl]piperazine could potentially interact with the serotonin system, either as a releasing agent or a reuptake inhibitor.
2.2. Antiviral and Plant Activator Potential
Recent research has explored trifluoromethylpyridine piperazine derivatives as potential plant activators with antiviral properties against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV).[13] One study found that these compounds could enhance the activities of defense enzymes and activate the phenylpropanoid biosynthesis pathway in tobacco plants.[13][14] This raises the possibility that 1-[4-(Trifluoromethyl)benzoyl]piperazine could serve as a scaffold for the development of novel agrochemicals.
2.3. Broad-Spectrum Biological Activity
The piperazine moiety is a key component in drugs with a wide range of therapeutic applications.[15] Derivatives have shown antimicrobial, anti-depressant, anti-inflammatory, and antipsychotic properties, among others.[15] The incorporation of piperazine can enhance potency, selectivity, and bioavailability.[16] For example, the anticancer drug imatinib and the antibiotic ciprofloxacin both contain a piperazine ring that is crucial for their activity.[16] Therefore, it is plausible that 1-[4-(Trifluoromethyl)benzoyl]piperazine could exhibit a variety of biological effects.
Proposed Experimental Workflow for Mechanism of Action Elucidation
To systematically investigate the potential mechanisms of action of 1-[4-(Trifluoromethyl)benzoyl]piperazine, a multi-pronged approach is recommended, encompassing computational, in vitro, and cell-based assays.
3.1. In Silico Screening
The initial step involves computational modeling to predict potential biological targets.
Protocol for Molecular Docking:
-
Target Selection: Compile a library of potential protein targets based on the pharmacology of structurally similar compounds. This should include serotonin transporters, dopamine transporters, various G-protein coupled receptors (GPCRs), and viral enzymes.
-
Ligand and Protein Preparation: Obtain or model the 3D structure of 1-[4-(Trifluoromethyl)benzoyl]piperazine. Prepare the protein targets by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Docking Simulation: Use a validated docking program (e.g., AutoDock, GOLD) to predict the binding mode and affinity of the compound to each target.
-
Analysis: Analyze the docking scores and binding poses to prioritize targets for experimental validation.
Caption: In Silico Workflow for Target Identification.
3.2. In Vitro Assays
Following in silico screening, in vitro assays are essential to confirm target binding and functional activity.
Protocol for Radioligand Binding Assay:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor of interest.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand specific for the target, and varying concentrations of 1-[4-(Trifluoromethyl)benzoyl]piperazine.
-
Incubation: Incubate the plate to allow for competitive binding.
-
Detection: Separate bound from unbound radioligand and quantify the radioactivity.
-
Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of radioligand binding.
| Assay Type | Target | Purpose |
| Radioligand Binding | SERT, DAT, 5-HT Receptors | Determine binding affinity (Ki) |
| Enzyme Inhibition | MAO-A, MAO-B | Assess inhibitory potency (IC50) |
| Functional Assay (e.g., cAMP) | GPCRs | Characterize agonist/antagonist activity |
3.3. Cell-Based Assays
Cell-based assays are crucial for understanding the compound's effects in a more physiologically relevant context.
Protocol for Neurotransmitter Uptake Assay:
-
Cell Culture: Culture cells stably expressing the serotonin or dopamine transporter.
-
Assay: Pre-incubate the cells with varying concentrations of 1-[4-(Trifluoromethyl)benzoyl]piperazine.
-
Neurotransmitter Addition: Add a radiolabeled neurotransmitter (e.g., [3H]5-HT or [3H]DA).
-
Uptake Measurement: After a defined incubation period, lyse the cells and measure the intracellular radioactivity.
-
Analysis: Determine the IC50 for the inhibition of neurotransmitter uptake.
Caption: Integrated Experimental Workflow.
Conclusion and Future Directions
1-[4-(Trifluoromethyl)benzoyl]piperazine is a compound with significant potential for biological activity, owing to its constituent piperazine and trifluoromethyl moieties. While its precise mechanism of action is yet to be fully elucidated, a systematic investigation employing the outlined computational and experimental workflows will enable a thorough characterization of its pharmacological profile. The insights gained from such studies will be invaluable for guiding future drug discovery and development efforts, potentially leading to novel therapeutics in a range of disease areas.
References
-
Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. (2022). Frontiers in Plant Science. [Link]
-
1-(4-(Trifluoromethyl)benzyl)piperazine. Pipzine Chemicals. [Link]
-
Singh, K., et al. (2016). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]
-
An evolving role of piperazine moieties in drug design and discovery. PubMed. [Link]
-
Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry. [Link]
-
1-benzylpiperazine. Organic Syntheses. [Link]
-
An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]
-
1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE. Drug Enforcement Administration. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry & Biodiversity. [Link]
-
Trifluoromethyl group. Wikipedia. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]
-
1-(4-(Trifluoromethyl)phenyl)piperazine. Wikipedia. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. [Link]
-
Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. MDPI. [Link]
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 10. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 11. 1-(4-(Trifluoromethyl)phenyl)piperazine - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Novel trifluoromethylpyridine piperazine derivatives as potential plant activators [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Strategic Trifluoromethylation of Piperazine Scaffolds in Drug Discovery
Executive Summary
The piperazine ring is a cornerstone of modern medicinal chemistry, appearing in numerous blockbuster drugs. However, its inherent metabolic liabilities and physicochemical properties often require extensive optimization. A key strategy in this optimization is the incorporation of the trifluoromethyl (CF3) group, a moiety that profoundly alters the parent molecule's characteristics. This guide provides an in-depth analysis of the multifaceted roles of the CF3 group when appended to a piperazine scaffold. We will explore its deep-seated influence on electronic properties, lipophilicity, and conformation, and translate these fundamental changes into their pharmacokinetic and pharmacodynamic consequences. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for leveraging this powerful structural combination.
Introduction: A Strategic Alliance in Medicinal Chemistry
The prevalence of the piperazine ring in FDA-approved drugs is a testament to its utility. It serves as a versatile, non-aromatic heterocyclic linker that is often protonated at physiological pH, enabling critical interactions with biological targets and enhancing aqueous solubility. However, the carbons alpha to the nitrogen atoms are susceptible to oxidative metabolism by cytochrome P450 enzymes, representing a common metabolic "soft spot".[1]
Parallel to the rise of piperazine, the strategic use of fluorine, and particularly the trifluoromethyl (CF3) group, has become a central theme in drug design.[2] The CF3 group is far more than a simple sterically bulky analogue of a methyl group; its intense electron-withdrawing nature, high metabolic stability, and significant lipophilicity provide a powerful toolkit for overcoming common drug development hurdles.[3][4][5]
This guide focuses on the synergy of these two components: the trifluoromethylated piperazine. We will dissect how this combination allows chemists to rationally tune molecular properties to enhance metabolic stability, modulate basicity, improve target affinity, and ultimately design safer and more effective therapeutic agents.
Chapter 1: The Physicochemical Transformation: How CF3 Remodels the Piperazine Core
The introduction of a CF3 group to a piperazine scaffold initiates a cascade of changes in the molecule's fundamental physicochemical properties. Understanding these changes is paramount to predicting the downstream effects on its biological behavior.
Electronic Effects & Basicity (pKa) Modulation
The most significant electronic impact of the CF3 group is its powerful inductive electron-withdrawing effect.[3] When placed on or near the piperazine ring, it pulls electron density away from the nitrogen atoms. This reduces the availability of the nitrogen lone pairs to accept a proton, thereby decreasing the basicity of the amine.
-
Avoiding Lysosomal Trapping: Highly basic compounds can become trapped in the acidic environment of lysosomes, reducing their effective concentration at the target site. Lowering the pKa can mitigate this effect.
-
Fine-tuning Target Interactions: If a protonated amine is required for a key ionic interaction with the target receptor, a carefully modulated pKa ensures optimal engagement.
-
Improving Permeability: Reducing the proportion of the charged species at pH 7.4 can, in some cases, improve passive diffusion across cell membranes.
Impact on Lipophilicity and Solubility
The CF3 group is highly lipophilic, with a Hansch π parameter of +0.88, indicating its strong preference for a lipid environment over an aqueous one.[4] Consequently, adding a CF3 group to a piperazine-containing molecule will invariably increase its overall lipophilicity (measured as logP or logD).
For example, the calculated XLogP3 for 1-(3-(Trifluoromethyl)phenyl)piperazine is 2.3, a significant increase over the parent piperazine.[8] This enhanced lipophilicity can be beneficial for improving membrane permeability and increasing binding affinity through hydrophobic interactions with the target protein.[5] However, this comes at a cost. The "Lipinski's Rule of 5" highlights the risk of poor absorption or permeation if logP is too high. Furthermore, increased lipophilicity often correlates with:
-
Decreased Aqueous Solubility: This can lead to challenges in formulation and bioavailability.
-
Increased Plasma Protein Binding: A higher fraction of the drug may be bound to proteins like albumin, reducing the free concentration available to exert its therapeutic effect.
-
Potential for Off-Target Toxicity: Highly lipophilic drugs may partition non-selectively into lipid-rich tissues, leading to undesirable side effects.
The medicinal chemist's task is to strike a delicate balance, leveraging the positive attributes of increased lipophilicity while mitigating the potential downsides.
Conformational Consequences
The steric bulk of the CF3 group is larger than a methyl group and can significantly influence the conformational preference of the piperazine ring.[5] Piperazine rings typically adopt a stable chair conformation. A bulky substituent like a CF3 group will have a strong preference for the equatorial position to minimize steric clashes (1,3-diaxial interactions).
Computational studies on analogous trifluoromethyl-substituted piperidines have shown a high energetic penalty for the axial conformation.[9] This conformational rigidity can be a powerful design tool. By locking the piperazine ring and its appended substituents into a specific geometry, one can pre-organize the molecule for optimal binding to its target receptor, potentially increasing both affinity and selectivity. This contrasts with more flexible molecules that must pay an entropic penalty to adopt the correct binding conformation.
Data Summary: Physicochemical Impact of Trifluoromethylation
| Property | Unsubstituted Piperazine | Trifluoromethylated Piperazine (Representative) | Causality & Implication |
| Basicity (pKa1) | ~9.7[6] | Expected to be significantly lower (e.g., 7.5-8.5) | Inductive Effect: CF3 group withdraws electron density from nitrogens, making them less basic.[3] Affects ionization, solubility, and target binding. |
| Lipophilicity (logP) | -1.1 (calc.) | 2.3 (calc. for TFMPP)[8] | Hydrophobicity: The CF3 group is highly lipophilic.[4] Increases membrane permeability but can decrease solubility and increase off-target effects. |
| Conformation | Flexible chair | Conformationally constrained, with CF3 favoring the equatorial position. | Steric Bulk: Minimizes 1,3-diaxial strain, leading to a more rigid structure.[9] Can improve binding affinity and selectivity by reducing entropic penalty. |
Chapter 2: Enhancing the Pharmacokinetic (ADME) Profile
The physicochemical changes induced by the CF3 group have profound consequences for a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Diagram: The Trifluoromethyl "Metabolic Shield"
The diagram below illustrates the core principle of how a CF3 group can protect a piperazine ring from oxidative metabolism.
Caption: The CF3 group acts as a steric and electronic shield, hindering CYP450-mediated oxidation.
Fortifying Metabolic Stability
One of the most valuable applications of the CF3 group is to enhance a molecule's metabolic stability.[5] Saturated heterocycles like piperazine are prone to oxidation on the carbon atoms adjacent to the nitrogen heteroatom.[1] The CF3 group provides protection through two primary mechanisms:
-
Steric Shielding: The physical bulk of the CF3 group can simply block the active site of metabolic enzymes like CYP450 from accessing the vulnerable C-H bonds.
-
Electronic Deactivation: The strong electron-withdrawing nature of the CF3 group deactivates the adjacent C-H bonds, making them less susceptible to enzymatic oxidation. The C-F bond itself is exceptionally strong and resistant to cleavage.[4]
Studies have repeatedly shown that replacing a metabolically labile methyl or hydrogen group with a CF3 group can dramatically reduce the rate of metabolism, leading to a longer in-vivo half-life, lower required doses, and a more predictable pharmacokinetic profile.[10][11]
Navigating Permeability and Efflux
As discussed, the increased lipophilicity from a CF3 group generally improves a molecule's ability to passively diffuse across the lipid bilayers of cell membranes, which is crucial for oral absorption and reaching intracellular targets.
However, this same lipophilicity can make the compound a substrate for efflux transporters, such as P-glycoprotein (P-gp). P-gp is a protein expressed in the gut wall, blood-brain barrier, and other tissues that actively pumps xenobiotics out of cells. If a compound is a strong P-gp substrate, its oral bioavailability and brain penetration can be severely limited. Therefore, while trifluoromethylation can solve a metabolism problem, it may introduce an efflux problem, requiring careful multiparameter optimization.
Chapter 3: Implications for Pharmacodynamics (PD)
Ultimately, the goal of these molecular modifications is to improve how a drug interacts with its intended biological target.
Enhancing Target Binding and Selectivity
The CF3 group can contribute to binding affinity in several ways:
-
Hydrophobic Interactions: The lipophilic nature of the CF3 group allows it to fit snugly into hydrophobic pockets within a receptor's binding site, adding to the overall binding energy.[5]
-
Unique Electrostatic Interactions: While hydrophobic, the surface of the fluorine atoms is electron-rich, allowing for favorable multipolar interactions with electron-poor regions of the protein backbone or side chains.
-
Conformational Lock: As mentioned, by enforcing a specific conformation, the CF3 group ensures the rest of the molecule is presented to the receptor in an optimal arrangement for binding.
In the case of the DPP-4 inhibitor Gemigliptin, the CF3 group on a pyrimidino piperidine moiety was shown to form a key association with the S2 subsite of the enzyme, which enhances the drug's potency and selectivity.[3] Similarly, the trifluoromethyl-2-pyridyl moiety in the anti-HIV drug Tipranavir contributes to multiple favorable interactions within the protease enzyme active site.[3]
Chapter 4: Synthetic and Experimental Protocols
Successful drug discovery requires both robust synthetic methods and reliable assays to measure the properties being optimized.
Representative Synthetic Strategy
The synthesis of trifluoromethylated piperazines can be challenging. While numerous methods exist, a common modern approach involves the use of specialized building blocks. One such strategy involves the ring-opening of a 2-trifluoromethyl-N-nosylaziridine with a primary amine, followed by a cyclization step to form the piperazine ring.[12]
-
Step 1: Nucleophilic Ring Opening: A primary amine (R-NH2) attacks the less-hindered carbon of the 2-trifluoromethyl-N-nosylaziridine synthon, opening the ring to form a diamine intermediate.
-
Step 2: Cyclization: The resulting diamine is then reacted with a two-carbon electrophile, such as a vinylsulfonium salt, to close the ring and form the desired 2-trifluoromethylpiperazine derivative.[12]
While several synthetic routes have been developed, many remain scarce in the literature, highlighting an area of active research.[13]
Diagram: Drug Discovery Workflow for CF3-Piperazine Analogs
Caption: An iterative workflow for designing and evaluating novel CF3-piperazine drug candidates.
Key Experimental Protocols
This protocol provides a reliable method for measuring the acid dissociation constant (pKa).
-
Preparation: Accurately weigh ~5-10 mg of the CF3-piperazine compound (as a salt, e.g., HCl) and dissolve in a known volume (e.g., 50 mL) of deionized, CO2-free water.
-
Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Insert a calibrated pH electrode and a micro-burette.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots. Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (i.e., where half of the acid has been neutralized). For a diprotic base like piperazine, two equivalence points and two pKa values will be observed.
-
Validation: The procedure should be validated by measuring the pKa of a known standard, such as piperazine itself.[6]
This classic method measures the distribution of a compound between an aqueous and an organic phase at a specific pH.
-
Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and an immiscible organic phase (typically n-octanol). Pre-saturate each phase by shaking them together for 24 hours and then separating.
-
Compound Addition: Prepare a stock solution of the CF3-piperazine compound in the organic phase. Add a small volume of this stock to a vial containing known volumes of the pre-saturated aqueous and organic phases (e.g., 1 mL of each).
-
Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase: logD = log10([Compound]octanol / [Compound]aqueous).
This assay predicts how quickly a compound will be metabolized by the liver.
-
Reagent Preparation:
-
Compound: Prepare a stock solution of the CF3-piperazine compound in a suitable solvent (e.g., DMSO).
-
Microsomes: Thaw pooled liver microsomes (e.g., human, rat, or monkey) on ice. Dilute them in a phosphate buffer (pH 7.4) to the desired concentration (e.g., 0.5 mg/mL).[10]
-
Cofactor: Prepare a solution of the NADPH regenerating system (the cofactor required for CYP450 activity) in buffer.
-
-
Incubation:
-
Pre-warm the microsome solution to 37°C.
-
Add the test compound to the microsome solution (final concentration typically 1 µM) and pre-incubate for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile containing an internal standard) to quench the reaction and precipitate the proteins.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). The in-vitro half-life (t½) is calculated as t½ = 0.693 / k.
-
Controls: Include a positive control (a compound known to be rapidly metabolized, like verapamil) and a negative control (incubation without NADPH) to validate the assay.
Conclusion
The strategic incorporation of a trifluoromethyl group onto a piperazine scaffold is a powerful and validated strategy in modern drug discovery. It is not a "magic bullet," but rather a versatile tool that allows medicinal chemists to exert precise control over a molecule's fundamental properties. By understanding the causal relationships between trifluoromethylation and its effects on pKa, lipophilicity, metabolism, and conformation, researchers can rationally design compounds with improved pharmacokinetic profiles and enhanced target potency. The continued development of novel synthetic methods and a deeper understanding of its complex interactions will ensure that the CF3-piperazine motif remains a privileged structure in the pursuit of new medicines.
References
-
Jadhav, S. A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
-
Taylor & Francis Online. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Available at: [Link]
-
PubChem. 1-(3-(Trifluoromethyl)phenyl)piperazine. National Center for Biotechnology Information. Available at: [Link]
-
Chemical Synthesis Database. 1-[3-(trifluoromethyl)phenyl]piperazine. Available at: [Link]
-
ResearchGate. (2014). Anomeric effects in fluoro and trifluoromethyl piperidines: A computational study of conformational preferences and hydration. Available at: [Link]
-
Meanwell, N. A. (2018). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
Mondal, M., et al. (2017). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. National Journal of Physiology, Pharmacy and Pharmacology. Available at: [Link]
-
Synfacts. (2017). Synthesis of Trifluoromethylated Piperazines from Aziridines. Thieme. Available at: [Link]
-
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
-
da Silva, E. F., et al. (2010). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. Available at: [Link]
-
Chambers, M. P., et al. (2018). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. Available at: [Link]
-
Pevear, D. C., et al. (1998). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
ACS Publications. (2014). The Trifluoromethyl Group in Medical Chemistry. Chemical Reviews. Available at: [Link]
-
ACS Publications. (2017). Development of a Safe and Practical Synthesis of Enantiomerically Pure (S)- and (R)-N-Boc-3-(Trifluoromethyl)piperazines Enabled by Aza-Michael Addition of Optically Pure 4-Phenyl-2-Oxazolidinone to 3,3,3-Trifluoro-1-Nitropropene. Organic Process Research & Development. Available at: [Link]
-
Taylor & Francis Online. (2025). Key developments in fluorinated heterocycles. Journal of Fluorine Chemistry. Available at: [Link]
-
ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
- Google Patents. (1987). Process for preparing n-/3-trifluoro-methyl-phenyl/-n'propargil-piperazine.
-
ResearchGate. (2023). pK a values of common substituted piperazines. Available at: [Link]
-
PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
-
Drug Hunter. (2025). Lowering lipophilicity by adding carbon? Trends in bridged saturated heterocycles. Available at: [Link]
-
ACS Publications. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Omega. Available at: [Link]
-
ResearchGate. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Available at: [Link]
-
Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Available at: [Link]
-
ACS Publications. (2022). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2010). Metabolic interactions with piperazine-based 'party pill' drugs. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. uregina.ca [uregina.ca]
- 7. researchgate.net [researchgate.net]
- 8. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets for 1-[4-(Trifluoromethyl)benzoyl]piperazine
Introduction: Deconvoluting the Mechanism of a Novel Chemical Entity
The journey of a novel small molecule from initial synthesis to a potential therapeutic is fraught with challenges, the foremost of which is the identification of its biological target(s). 1-[4-(Trifluoromethyl)benzoyl]piperazine is a synthetic compound featuring two key pharmacophores: the piperazine ring, a prevalent scaffold in centrally active drugs, and a trifluoromethyl group, known to enhance metabolic stability and binding affinity.[1][2][3] The piperazine moiety is a versatile structure found in drugs with applications ranging from antipsychotics to anticancer agents.[1][4] The trifluoromethyl group often improves a drug's effectiveness by increasing its ability to bind to its target and resist being broken down by the body.[2][5][6]
While the specific biological activity of 1-[4-(Trifluoromethyl)benzoyl]piperazine is not yet extensively documented, its structural motifs suggest a high probability of interaction with therapeutically relevant proteins. This guide provides a comprehensive, multi-pronged strategy for the deconvolution of its molecular targets. We will outline a systematic approach that begins with computational prediction, moves through experimental identification, and culminates in rigorous biochemical and cellular validation. This framework is designed to provide researchers and drug development professionals with a robust roadmap for transforming a promising chemical structure into a validated therapeutic lead.
Part 1: Hypothesis Generation via In Silico Target Prediction
Before embarking on resource-intensive wet-lab experiments, computational methods can generate a ranked list of plausible protein targets, guiding the experimental design process. This in silico phase leverages the known chemical and pharmacological space to predict interactions based on the molecule's structure.
Chemical Similarity and Substructure Searching
The principle of molecular similarity dictates that structurally related molecules often share similar biological activities. By searching chemical databases (e.g., PubChem, ChEMBL, SciFinder) for compounds structurally analogous to 1-[4-(Trifluoromethyl)benzoyl]piperazine, we can infer potential targets from the known activities of these analogs.
-
Piperazine-Containing Drugs: The piperazine ring is a "privileged scaffold" present in numerous FDA-approved drugs.[7] Many of these compounds target G-protein coupled receptors (GPCRs) and neurotransmitter transporters in the central nervous system.[3][7]
-
Trifluoromethylphenyl Moieties: This group is present in a wide array of pharmaceuticals, including the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the CGRP antagonist atogepant, used for migraines.[5][8] This suggests potential interactions with neurotransmitter systems or receptors involved in signaling pathways.[5]
Table 1: Potential Target Classes Based on Substructure Analysis
| Structural Moiety | Associated Drug Classes | Potential Target Families |
| Piperazine | Antipsychotics, Antidepressants, Anxiolytics, Anticancer | GPCRs (Dopamine, Serotonin Receptors), Ion Channels, Kinases, Transporters[1][7][9] |
| 4-(Trifluoromethyl)benzoyl | SSRIs, CGRP Antagonists, Kinase Inhibitors | Serotonin Transporter (SERT), CGRP Receptor, Tyrosine Kinases[5][8] |
Reverse Docking and Virtual Screening
Reverse docking computationally "docks" the ligand (1-[4-(Trifluoromethyl)benzoyl]piperazine) against a large library of protein structures with known binding sites. The algorithm calculates the binding energy for each protein-ligand pair, and the proteins with the most favorable binding energies are identified as potential targets. This approach provides a hypothesis-free method to survey a vast proteomic space for potential binders.
Part 2: Unbiased Experimental Target Identification
Following the generation of in silico hypotheses, the next critical phase is to experimentally identify proteins that directly interact with the compound in a biological context. This is achieved through unbiased, proteome-wide screening methodologies.
Affinity Chromatography-Mass Spectrometry (AC-MS)
AC-MS is a powerful technique to isolate and identify proteins that bind to a small molecule of interest.[10] The core principle involves immobilizing the compound on a solid support (e.g., agarose beads), using this "bait" to capture interacting proteins from a cell lysate, and then identifying the captured proteins by mass spectrometry.[10][11][12]
-
Probe Synthesis: Synthesize a derivative of 1-[4-(Trifluoromethyl)benzoyl]piperazine with a linker arm suitable for conjugation to a solid support. The secondary amine of the piperazine ring is an ideal attachment point for a linker that minimizes disruption of the core pharmacophore.
-
Immobilization: Covalently attach the linker-modified compound to N-hydroxysuccinimide (NHS)-activated agarose beads.
-
Protein Pull-down: Incubate the compound-conjugated beads with a complex protein mixture, such as a total cell lysate. Include a control group of unconjugated beads to identify non-specific binders.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer).
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
Cellular Thermal Shift Assay (CETSA®)
CETSA is a technique that assesses target engagement in a cellular environment.[13] The underlying principle is that a ligand binding to its target protein stabilizes the protein, increasing its resistance to thermal denaturation.[14] This change in thermal stability can be quantified to confirm a direct interaction between the compound and the protein within intact cells.[13][15][16]
-
Cell Treatment: Treat cultured cells with either the vehicle control or varying concentrations of 1-[4-(Trifluoromethyl)benzoyl]piperazine.
-
Thermal Challenge: Heat the treated cells across a range of temperatures (e.g., 40°C to 70°C).[15]
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.[13]
-
Protein Quantification: Quantify the amount of a specific candidate protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.
-
Melt Curve Analysis: Plot the percentage of soluble protein against temperature to generate a "melt curve." A shift in the melt curve to higher temperatures in the presence of the compound indicates target stabilization and engagement.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Part 3: Rigorous Target Validation
Identifying a protein that binds to a compound is only the first step. The interaction must be validated biophysically and functionally to confirm that it is specific, high-affinity, and results in a modulation of the protein's biological activity.
Biophysical Validation: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity (KD) of a small molecule to a purified protein.[17][18] It is an indispensable tool for confirming a direct interaction and ranking the potency of hits from primary screens.[19]
-
Protein Immobilization: Covalently immobilize the purified candidate protein onto an SPR sensor chip.
-
Analyte Injection: Flow solutions containing various concentrations of 1-[4-(Trifluoromethyl)benzoyl]piperazine over the sensor surface.
-
Binding Measurement: Monitor the change in the refractive index near the sensor surface, which is proportional to the amount of compound binding to the immobilized protein.
-
Kinetic Analysis: Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A low KD value indicates high binding affinity.
Table 2: Representative Data from an SPR Experiment
| Compound Concentration (nM) | Response Units (RU) |
| 10 | 15.2 |
| 50 | 68.5 |
| 100 | 110.3 |
| 250 | 185.6 |
| 500 | 220.1 |
| Calculated KD | 85 nM |
Genetic Validation: CRISPR/Cas9-Mediated Knockout
Genetic approaches are the gold standard for confirming that the cellular effect of a compound is mediated through a specific target.[20][21] Using CRISPR/Cas9 to knock out the gene encoding the candidate target protein allows for a definitive test of on-target activity.[22] If the compound's effect is lost in the knockout cells, it provides strong evidence for the proposed mechanism of action.[23]
-
gRNA Design: Design and synthesize guide RNAs (gRNAs) that specifically target the gene of the candidate protein.
-
Cell Line Engineering: Transfect cells with Cas9 nuclease and the specific gRNAs to generate a stable knockout cell line. Validate the knockout at the protein level via Western blot.
-
Phenotypic Assay: Perform a relevant cellular assay (e.g., cell viability, signaling pathway activation) on both the wild-type and knockout cell lines in the presence and absence of 1-[4-(Trifluoromethyl)benzoyl]piperazine.
-
Data Analysis: Compare the dose-response curves of the compound in both cell lines. A significant rightward shift or complete loss of activity in the knockout line validates the target.
Caption: Logic of Target Validation using CRISPR/Cas9 Knockout.
Conclusion and Future Directions
The identification and validation of therapeutic targets for a novel compound like 1-[4-(Trifluoromethyl)benzoyl]piperazine requires a systematic, multi-disciplinary approach. By integrating computational predictions with unbiased experimental screening and rigorous biophysical and genetic validation, researchers can build a compelling case for a specific mechanism of action. This structured workflow not only maximizes the probability of success but also provides a deep understanding of the compound's pharmacology, which is essential for its subsequent preclinical and clinical development. The validation of a target is not the end of the road but rather the beginning of lead optimization, where the compound's structure is refined to improve potency, selectivity, and drug-like properties, ultimately paving the way for a new therapeutic agent.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. PubMed Central.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. National Center for Biotechnology Information.
- Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules | ACS Omega. ACS Publications.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
- Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries - Frontiers. Frontiers.
- PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD - ResearchGate. ResearchGate.
- The impact of CRISPR-Cas9 on target identification and validation - PubMed. PubMed.
- Target identification of small molecules: an overview of the current applications in drug discovery - PMC. PubMed Central.
- Target Validation with CRISPR | Biocompare.com. Biocompare.
- Identification of novel drug targets and small molecule discovery for MRSA infections - Frontiers. Frontiers.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. MDPI.
- Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor - PMC. PubMed Central.
- 1-(4-(Trifluoromethyl)benzyl)piperazine - Pipzine Chemicals. Pipzine Chemicals.
- Piperazine derivatives for therapeutic use: a patent review (2010-present) - Taylor & Francis. Taylor & Francis Online.
- A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PubMed Central. PubMed Central.
- Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. News-Medical.Net.
- Piperazine derivatives for therapeutic use: A patent review (2010-present) - ResearchGate. ResearchGate.
- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. ResearchGate.
- Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries - Chromatography Online. Chromatography Online.
- (PDF) Target identification of small molecules: an overview of the current applications in drug discovery - ResearchGate. ResearchGate.
- CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Drug Discovery and Development.
- Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules - bioRxiv. bioRxiv.
- Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands - Books. Royal Society of Chemistry.
- 1-(4-(Trifluoromethyl)Benzyl)Piperazine: Properties, Uses, Safety Data & Synthesis. Bouling Chemical Co., Limited.
- Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. MDPI.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Bio-protocol.
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry - ACS Publications. ACS Publications.
- (PDF) Development of a target identification approach using native mass spectrometry. ResearchGate.
- Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. YouTube.
- CRISPR Cas9 Gene Editing - Charles River Laboratories. Charles River Laboratories.
- Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure - MDPI. MDPI.
- Quantitative Determination of Protein–Ligand Affinity by Size Exclusion Chromatography Directly Coupled to High-Resolution Native Mass Spectrometry | Analytical Chemistry - ACS Publications. ACS Publications.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. PubMed.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. ACS Publications.
- Target identification and mechanism of action in chemical biology and drug discovery - PMC. PubMed Central.
- Cornerstones of CRISPR-Cas in drug development and therapy - PMC. PubMed Central.
- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. ResearchGate.
- The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Pharmaffiliates.
- Target Identification and Validation (Small Molecules) - UCL. University College London.
- Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. Taylor & Francis Online.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. nbinno.com [nbinno.com]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries [frontiersin.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. news-medical.net [news-medical.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. biorxiv.org [biorxiv.org]
- 19. books.rsc.org [books.rsc.org]
- 20. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biocompare.com [biocompare.com]
- 22. Cornerstones of CRISPR-Cas in drug development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. criver.com [criver.com]
Initial Synthesis and Characterization of 1-[4-(Trifluoromethyl)benzoyl]piperazine: A Senior Application Scientist's Field Guide
An In-depth Technical Guide for Drug Development Professionals
Foreword: The Strategic Importance of the Trifluoromethylbenzoyl Piperazine Scaffold
In the landscape of modern medicinal chemistry, the piperazine moiety stands as a privileged scaffold, a structural cornerstone in a multitude of FDA-approved therapeutics.[1] Its unique conformational properties and ability to engage in crucial hydrogen bonding interactions make it an invaluable linker and pharmacophore. When combined with the 4-(trifluoromethyl)benzoyl group, we introduce a potent modulator of electronic and metabolic properties. The trifluoromethyl (-CF₃) group is a powerful bioisostere for a methyl group but with drastically different electronic characteristics; its strong electron-withdrawing nature and metabolic stability can significantly enhance a drug candidate's potency, membrane permeability, and pharmacokinetic profile.
This guide provides a comprehensive, field-proven methodology for the initial gram-scale synthesis and rigorous analytical characterization of 1-[4-(Trifluoromethyl)benzoyl]piperazine. Moving beyond a simple recitation of steps, we will delve into the causality behind the chosen protocols, offering insights to ensure reproducibility, purity, and a foundational understanding of the molecule's behavior—essential for its successful application in drug discovery pipelines.
Part 1: The Synthetic Blueprint: Amide Bond Formation
The synthesis of our target compound is a classic example of nucleophilic acyl substitution: the formation of an amide bond between piperazine and an activated carboxylic acid. While numerous methods exist for amide synthesis[], the Schotten-Baumann reaction, adapted for this purpose, offers a robust, scalable, and cost-effective route for initial exploration.
Strategic Considerations for Reactant Selection and Stoichiometry
-
Piperazine: As a symmetrical diamine, piperazine presents a primary challenge: the potential for di-acylation, leading to the unwanted 1,4-bis[4-(trifluoromethyl)benzoyl]piperazine. To mitigate this, a statistical control approach is most effective. By using a significant molar excess of piperazine (typically 3-5 equivalents), we ensure the activated acyl species is more likely to encounter an unreacted piperazine molecule than the mono-acylated product. This excess piperazine also conveniently serves as a base to neutralize the HCl byproduct generated during the reaction.
-
4-(Trifluoromethyl)benzoic Acid: This commercially available starting material must be "activated" to facilitate the reaction with the relatively non-nucleophilic piperazine.[3][4] Conversion to the corresponding acyl chloride is the most direct and efficient activation method. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are effective for this transformation. Thionyl chloride is often preferred for its cost-effectiveness and the volatile nature of its byproducts (SO₂ and HCl).
Visualized Synthesis Workflow
The following diagram outlines the logical flow of the synthetic procedure, from starting materials to the purified final product.
Sources
1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride salt properties
An In-Depth Technical Guide to 1-[4-(Trifluoromethyl)benzoyl]piperazine Hydrochloride
Introduction
1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride is a synthetic organic compound featuring a piperazine ring acylated with a 4-(trifluoromethyl)benzoyl group. The presence of the trifluoromethyl (CF3) group, a common bioisostere for a methyl or chloro group, often enhances metabolic stability and receptor binding affinity in drug candidates. The piperazine moiety is a prevalent scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active agents. This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound, tailored for researchers and professionals in drug development.
Physicochemical Properties
The fundamental properties of 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride are summarized below. These identifiers and characteristics are crucial for its handling, characterization, and use in a research setting.
| Property | Value | Reference |
| IUPAC Name | piperazin-1-yl-[4-(trifluoromethyl)phenyl]methanone;hydrochloride | [1] |
| CAS Number | 1171417-73-4 | [1] |
| Molecular Formula | C12H14ClF3N2O | [1] |
| Molecular Weight | 294.7 g/mol | [1] |
| Appearance | Powder | [1] |
| PubChem CID | 42887711 | [1] |
| Storage Temperature | Room Temperature | [1] |
Chemical Structure
The chemical structure of 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride consists of a central piperazine ring linked via an amide bond to a benzoyl group, which is substituted at the para position with a trifluoromethyl group. The hydrochloride salt form enhances its stability and aqueous solubility.
Caption: Synthetic workflow for 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride.
Analytical Characterization
To ensure the identity, purity, and quality of the synthesized compound, a panel of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are essential for structural confirmation. The proton NMR should show characteristic signals for the aromatic protons of the trifluoromethyl-substituted ring and the aliphatic protons of the piperazine ring.
-
Mass Spectrometry (MS) : Provides information on the molecular weight of the free base, confirming the successful acylation.
-
Infrared (IR) Spectroscopy : Useful for identifying key functional groups, particularly the amide carbonyl (C=O) stretch, which is a defining feature of the molecule. [2]* High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the final compound.
Caption: Analytical workflow for the characterization of the final product.
Biological Context and Potential Applications
While the specific pharmacological profile of 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride is not extensively documented in publicly available literature, the broader class of trifluoromethylphenylpiperazines (TFMPPs) has known biological activity. For instance, 1-(3-trifluoromethylphenyl)piperazine (TFMPP) is known to act as a serotonin-releasing agent. [3]Similarly, 1-[4-(Trifluoromethyl)phenyl]piperazine (pTFMPP) is also recognized as a serotonergic releasing agent. [4]These compounds often exert their effects by interacting with monoamine transporters, such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), leading to an increase in the extracellular concentration of these neurotransmitters. [5] Given its structural similarity, it is plausible that 1-[4-(Trifluoromethyl)benzoyl]piperazine could be investigated for activity at these same targets. The benzoyl linkage, as opposed to a direct phenyl connection, will significantly alter its electronic and steric properties, which could lead to a different pharmacological profile, potentially with altered potency or selectivity. This makes it a compound of interest for screening in CNS-related drug discovery programs.
Caption: General mechanism of action for related serotonergic piperazine drugs.
Conclusion
1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride is a well-defined chemical entity with a straightforward synthetic pathway. Its structural motifs suggest potential for biological activity, particularly within the central nervous system. This guide provides the foundational technical information necessary for its synthesis, characterization, and further investigation by researchers in the field of medicinal chemistry and drug development.
References
-
American Elements. 1-[4-(trifluoromethyl)benzoyl]piperazine hydrochloride | CAS 1171417-73-4. [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
-
Wikipedia. 1-(4-(Trifluoromethyl)phenyl)piperazine. [Link]
-
Bouling Chemical Co., Limited. 1-(4-(Trifluoromethyl)Benzyl)Piperazine: Properties, Uses, Safety Data & Synthesis. [Link]
-
ResearchGate. Scheme 3. The synthesis of 4-methyl-2-(4-benzoyl-1-piperazinyl). [Link]
-
PrepChem.com. Synthesis of 4-trifluoromethylbenzoyl chloride. [Link]
-
Schep, L. J., Slaughter, R. J., & Beasley, D. M. G. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology, 49(3), 131-141. [Link]
-
Cadeddu, A., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(3), 678. [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Organic Syntheses. 1-benzylpiperazine. [Link]
-
da Silva, J. L., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 15(10), 1279. [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. etd.auburn.edu [etd.auburn.edu]
- 3. caymanchem.com [caymanchem.com]
- 4. 1-(4-(Trifluoromethyl)phenyl)piperazine - Wikipedia [en.wikipedia.org]
- 5. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 1-[4-(Trifluoromethyl)benzoyl]piperazine for Drug Development Professionals
This guide provides a comprehensive framework for characterizing the solubility and stability of the novel compound 1-[4-(Trifluoromethyl)benzoyl]piperazine. As a critical component of early-stage drug development, a thorough understanding of these physicochemical properties is paramount for formulation design, ensuring therapeutic efficacy, and meeting regulatory requirements. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of Physicochemical Profiling
1-[4-(Trifluoromethyl)benzoyl]piperazine belongs to the broad class of piperazine derivatives, a scaffold known for its diverse pharmacological activities.[1][2] The introduction of a trifluoromethylbenzoyl moiety suggests a potential for unique biological interactions, making it a compound of interest for further investigation. However, before any meaningful biological evaluation can proceed, a robust understanding of its fundamental physicochemical properties is essential. Solubility directly influences bioavailability, while stability dictates shelf-life, storage conditions, and the safety profile of the final drug product.[3][4]
This guide will delineate the necessary steps to build a comprehensive solubility and stability profile for 1-[4-(Trifluoromethyl)benzoyl]piperazine, focusing on the rationale behind experimental choices and the establishment of self-validating analytical systems.
Predicted Physicochemical Characteristics
While specific experimental data for 1-[4-(Trifluoromethyl)benzoyl]piperazine is not extensively available in the public domain, we can infer a likely physicochemical profile based on its structural analogs, such as 1-(4-(Trifluoromethyl)benzyl)piperazine and 1-(4-Trifluoromethylphenyl)piperazine.[5][6][7]
Table 1: Predicted Physicochemical Properties of 1-[4-(Trifluoromethyl)benzoyl]piperazine
| Property | Predicted Value/Characteristic | Rationale |
| Physical State | Crystalline Solid | The benzoyl group and piperazine ring contribute to a rigid structure, typical of solids at room temperature. |
| Aqueous Solubility | Low | The trifluoromethylphenyl group is highly lipophilic, and the overall structure is largely non-polar, suggesting poor solubility in water.[5][6] |
| Organic Solvent Solubility | High | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and acetonitrile.[5][6][7] |
| pKa | ~7.5 - 8.5 | The piperazine ring contains a basic nitrogen atom, which will be protonated at physiological pH. The exact pKa will be influenced by the electron-withdrawing benzoyl group. |
| LogP | > 2.0 | The presence of the trifluoromethylbenzoyl group will likely result in a high octanol-water partition coefficient, indicating significant lipophilicity. |
Comprehensive Solubility Assessment
The therapeutic efficacy of an orally administered drug is often dictated by its solubility. A compound must dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation. The following section outlines a systematic approach to quantifying the solubility of 1-[4-(Trifluoromethyl)benzoyl]piperazine.
Rationale for Solvent Selection
A comprehensive solubility profile requires testing in a variety of aqueous and organic media.
-
Aqueous Buffers (pH 1.2, 4.5, 6.8): These buffers simulate the pH conditions of the stomach, and small and large intestines, respectively, providing an indication of how the compound's solubility will vary throughout the gastrointestinal tract.
-
Water (Purified): Serves as a baseline for intrinsic solubility.
-
Organic Solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO): Data from these solvents are crucial for developing analytical methods (e.g., HPLC mobile phases) and for identifying potential co-solvents for formulation.
Experimental Protocol: Thermodynamic Solubility Determination
This protocol determines the equilibrium solubility of the compound, which is the most relevant measure for preformulation.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of 1-[4-(Trifluoromethyl)benzoyl]piperazine to vials containing each of the selected solvents. The goal is to create a saturated solution with undissolved solid remaining.
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
Phase Separation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as the HPLC-UV method described in Section 5.
-
Data Reporting: Report the solubility in mg/mL or µg/mL.
Visualizing the Solubility Workflow
Caption: Forced Degradation Experimental Workflow.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate the API from its degradation products and any other excipients. [8]
Rationale for Method Parameters
-
Column: A C18 reversed-phase column is a good starting point for a lipophilic molecule like 1-[4-(Trifluoromethyl)benzoyl]piperazine.
-
Mobile Phase: A gradient elution with acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer) will likely be necessary to resolve the parent compound from its more polar degradation products.
-
Detector: UV detection at a wavelength where the compound has significant absorbance is appropriate. The benzoyl group should provide a useful chromophore.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. [9]
Hypothetical HPLC Method Protocol
Table 2: Proposed HPLC Method for 1-[4-(Trifluoromethyl)benzoyl]piperazine
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-15 min: 30-80% B, 15-17 min: 80% B, 17-18 min: 80-30% B, 18-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 254 nm |
| Injection Volume | 10 µL |
Note: This is a starting point and would require optimization based on the results of the forced degradation studies.
Data Interpretation and Reporting
All data should be presented clearly and concisely.
Table 3: Example Solubility Data Table
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) ± SD |
| Purified Water | 25 | |
| 0.1 M HCl (pH 1.2) | 37 | |
| Acetate Buffer (pH 4.5) | 37 | |
| Phosphate Buffer (pH 6.8) | 37 | |
| Methanol | 25 | |
| Ethanol | 25 |
Table 4: Example Forced Degradation Data Table
| Stress Condition | Duration (h) | % Assay of Parent Compound | No. of Degradants | RRT of Major Degradant |
| 0.1 M HCl, 60°C | 24 | |||
| 0.1 M NaOH, RT | 8 | |||
| 3% H₂O₂, RT | 24 | |||
| Dry Heat, 80°C | 48 | |||
| UV/Vis Light | 7 days |
Conclusion
A thorough investigation of the solubility and stability of 1-[4-(Trifluoromethyl)benzoyl]piperazine is a non-negotiable step in its journey from a promising chemical entity to a potential therapeutic agent. The methodologies outlined in this guide provide a robust framework for generating the critical data needed to support formulation development, establish appropriate storage conditions, and ensure the quality and safety of the final drug product. By systematically evaluating its physicochemical properties, researchers can de-risk the development process and pave the way for successful clinical evaluation.
References
-
Pipzine Chemicals. (n.d.). 1-(4-(Trifluoromethyl)benzyl)piperazine. Retrieved from [Link]
-
Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]
- Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
- Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 543-565.
-
Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2014). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
National Institutes of Health. (2016). Preformulation Studies on Piperlongumine. Retrieved from [Link]
-
Malaysian Journal of Forensic Sciences. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Retrieved from [Link]
-
Rajshree J. Patel College of Pharmacy. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-(4-(Trifluoromethyl)phenyl)piperazine. Retrieved from [Link]
-
Austin Publishing Group. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1-Benzhydryl-4-((4-methoxy-3-nitrophenyl)methyl)piperazine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Preformulation Studies on Piperlongumine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. 1-(4-(Trifluoromethyl)benzyl)piperazine: Chemical Properties, Uses, Safety Data & Supplier China | High Purity API Manufacturer [pipzine-chem.com]
- 6. 1-(4-(Trifluoromethyl)Benzyl)Piperazine: Properties, Uses, Safety Data & Synthesis | Trusted Chemical Supplier China [chemheterocycles.com]
- 7. caymanchem.com [caymanchem.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. jocpr.com [jocpr.com]
An In-Depth Technical Guide to 1-[4-(Trifluoromethyl)benzoyl]piperazine Structural Analogs and Derivatives
Abstract
The 1-[4-(trifluoromethyl)benzoyl]piperazine scaffold represents a privileged structure in modern medicinal chemistry. The unique combination of the conformationally versatile piperazine ring and the electron-withdrawing trifluoromethylbenzoyl moiety imparts favorable physicochemical and pharmacological properties, making it a valuable starting point for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological potential of analogs and derivatives based on this core. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new chemical entities targeting a range of biological pathways.
Introduction: The Strategic Combination of a Privileged Scaffold and a Bioisosteric Moiety
The piperazine ring is a ubiquitous feature in a vast number of approved drugs and clinical candidates, owing to its ability to improve aqueous solubility, oral bioavailability, and overall ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[1] Its two nitrogen atoms provide versatile handles for chemical modification, allowing for the precise spatial arrangement of pharmacophoric groups to optimize interactions with biological targets.[2]
The incorporation of a trifluoromethyl group, a bioisostere of a methyl group, into the benzoyl moiety offers distinct advantages. The high electronegativity and lipophilicity of the trifluoromethyl group can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[3] The 4-positioning of the trifluoromethyl group on the benzoyl ring is of particular interest, as it can influence the electronic and steric properties of the entire molecule, thereby modulating its pharmacological activity.
This guide will delve into the synthetic strategies for accessing derivatives of the 1-[4-(trifluoromethyl)benzoyl]piperazine core, explore the nuanced structure-activity relationships that govern their biological effects, and discuss their potential as modulators of various biological targets, including G-protein coupled receptors (GPCRs) and enzymes.
Synthetic Strategies: Accessing Chemical Diversity
The synthesis of 1-[4-(trifluoromethyl)benzoyl]piperazine derivatives is primarily achieved through the N-acylation of a piperazine precursor with a 4-(trifluoromethyl)benzoyl chloride or a related activated carboxylic acid derivative. This approach allows for the late-stage introduction of diversity at the piperazine ring, making it amenable to the generation of chemical libraries for high-throughput screening and lead optimization.
General Synthetic Scheme
A representative synthetic route involves the reaction of a mono-substituted piperazine with 4-(trifluoromethyl)benzoyl chloride in the presence of a base, such as triethylamine or diisopropylethylamine, in an aprotic solvent like dichloromethane or tetrahydrofuran.
Caption: General synthetic workflow for 1-[4-(trifluoromethyl)benzoyl]piperazine derivatives.
Detailed Experimental Protocol: Synthesis of a Representative Analog
The following protocol describes the synthesis of a hypothetical analog, 1-(4-methylpiperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone, to illustrate the practical application of the general synthetic scheme.
Materials:
-
1-Methylpiperazine
-
4-(Trifluoromethyl)benzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of 1-methylpiperazine (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Slowly add a solution of 4-(trifluoromethyl)benzoyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Structure-Activity Relationships (SAR): Tuning Potency and Selectivity
Modifications of the Piperazine Ring
The substituent at the N4 position of the piperazine ring plays a crucial role in determining the pharmacological profile.
-
Small Alkyl Groups: Introduction of small alkyl groups, such as a methyl group, can be well-tolerated and may enhance binding affinity through favorable van der Waals interactions.
-
Aromatic and Heteroaromatic Rings: The incorporation of aryl or heteroaryl rings, often linked via an alkyl chain, can lead to potent ligands for dopamine and serotonin receptors.[4][5] The nature and substitution pattern of these rings are critical for receptor subtype selectivity.
-
Polar Functional Groups: The presence of polar groups, such as hydroxyl or amide functionalities, can modulate solubility and introduce hydrogen bonding interactions with the target protein.
Modifications of the Benzoyl Moiety
While the 4-trifluoromethyl group is a defining feature of this scaffold, further modifications to the benzoyl ring can be explored:
-
Positional Isomers: Moving the trifluoromethyl group to the 2- or 3-position will alter the electronic and steric profile, likely leading to significant changes in activity and selectivity.
-
Additional Substituents: The introduction of other substituents, such as halogens, alkoxy, or amino groups, on the benzoyl ring can further modulate the electronic properties and provide additional points of interaction with the target.
Illustrative SAR Data Table
The following table presents hypothetical, yet plausible, biological data for a series of 1-[4-(trifluoromethyl)benzoyl]piperazine analogs targeting a generic GPCR, based on observed trends in related compound series. This table is for illustrative purposes to demonstrate potential SAR trends.
| Compound ID | R Group (at N4 of Piperazine) | Ki (nM) at Target X |
| 1a | -H | 550 |
| 1b | -CH₃ | 250 |
| 1c | -CH₂CH₃ | 320 |
| 1d | -CH(CH₃)₂ | 480 |
| 1e | -CH₂-Ph | 85 |
| 1f | -CH₂-(4-F-Ph) | 60 |
| 1g | -CH₂-(2-pyridyl) | 120 |
| 1h | -(CH₂)₂-OH | 450 |
Analysis of Illustrative SAR:
-
A small alkyl group at the N4 position (e.g., methyl in 1b ) appears to be more favorable than no substitution (1a ) or larger alkyl groups (1c , 1d ).
-
The introduction of a benzyl group (1e ) significantly enhances potency, suggesting a beneficial interaction of the aromatic ring with the target.
-
Substitution on the benzyl ring, such as a fluoro group (1f ), can further improve affinity.
-
A heteroaromatic ring, like pyridine (1g ), is also well-tolerated.
-
The introduction of a polar hydroxyl group (1h ) leads to a decrease in potency in this hypothetical series, possibly due to unfavorable desolvation penalties upon binding.
Pharmacological Profile and Therapeutic Potential
Based on the pharmacological activities of structurally related compounds, the 1-[4-(trifluoromethyl)benzoyl]piperazine scaffold holds promise for a variety of therapeutic applications.
Central Nervous System (CNS) Disorders
Many piperazine derivatives are known to interact with dopamine and serotonin receptors, which are key targets for the treatment of CNS disorders such as schizophrenia, depression, and anxiety.[6] The 1-[4-(trifluoromethyl)benzoyl]piperazine core could serve as a starting point for the development of novel antipsychotics, antidepressants, or anxiolytics with improved efficacy and side-effect profiles.
Caption: Hypothetical GPCR signaling pathway modulated by a 1-[4-(trifluoromethyl)benzoyl]piperazine analog.
Enzyme Inhibition
Piperazine derivatives have also been identified as potent inhibitors of various enzymes, including urease and cholinesterases.[7][8] The 1-[4-(trifluoromethyl)benzoyl]piperazine scaffold could be explored for the development of inhibitors for these and other enzymes implicated in disease.
Anti-Infective Agents
The piperazine moiety is present in several anti-infective drugs. Recent studies have explored piperazine derivatives as potential antibacterial and antifungal agents.[1] The unique electronic properties of the trifluoromethylbenzoyl group could contribute to novel mechanisms of antimicrobial action.
Experimental Protocols: In Vitro Target Engagement
To assess the biological activity of newly synthesized 1-[4-(trifluoromethyl)benzoyl]piperazine derivatives, a variety of in vitro assays can be employed. The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a compound for a specific GPCR.
Objective: To determine the inhibitory constant (Ki) of a test compound for a target GPCR.
Materials:
-
Cell membranes expressing the target GPCR
-
Radioligand specific for the target GPCR (e.g., [³H]-spiperone for dopamine D2 receptors)
-
Test compounds (1-[4-(trifluoromethyl)benzoyl]piperazine derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known antagonist)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Initiate the binding reaction by adding the radioligand at a concentration close to its dissociation constant (Kd).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Directions
The 1-[4-(trifluoromethyl)benzoyl]piperazine scaffold is a promising starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, while the combination of the piperazine and trifluoromethylbenzoyl moieties provides a solid foundation for achieving desirable pharmacological and pharmacokinetic properties.
Future research in this area should focus on:
-
Systematic SAR studies: The synthesis and biological evaluation of focused libraries of analogs against specific, well-validated biological targets will be crucial for elucidating detailed SAR and identifying lead compounds.
-
Lead optimization: Promising initial hits should be subjected to lead optimization campaigns to improve potency, selectivity, and ADMET properties.[9]
-
In vivo evaluation: Compounds with favorable in vitro profiles should be advanced to in vivo models of disease to assess their efficacy and safety.
By leveraging the principles of medicinal chemistry and modern drug discovery technologies, the full therapeutic potential of 1-[4-(trifluoromethyl)benzoyl]piperazine derivatives can be realized.
References
-
Perrone, R., Berardi, F., Colabufo, N. A., Leopoldo, M., Tortorella, V., Fornaretto, M. G., Caccia, C., & McArthur, R. A. (1996). Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4. Journal of Medicinal Chemistry, 39(25), 4928–4934. [Link]
-
Battisti, V., Snijder, J., Cum, G., Lucidi, A., Zamperini, C., Massari, S., Tabarrini, O., Goracci, L., Imbruce, K., Schols, D., Leyssen, P., Neyts, J., Langer, T., & Brancale, A. (2024). Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus. European Journal of Medicinal Chemistry, 265, 116010. [Link]
-
Sbardella, G., et al. (2013). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Combinatorial Science, 15(1), 32-43. [Link]
-
Hussein, W. M., et al. (2025). Design, synthesis, characterization, and antimicrobial activity of novel piperazine substituted 1,4-benzoquinones. ResearchGate. [Link]
-
Cozzini, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5484. [Link]
-
Akıncıoğlu, A., et al. (2022). Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. Journal of Biochemical and Molecular Toxicology, 36(11), e23259. [Link]
-
Jorgensen, W. L. (2009). Efficient Drug Lead Discovery and Optimization. Accounts of Chemical Research, 42(6), 724-733. [Link]
-
Lambrinidis, G., et al. (2025). Pharmacological Characterization of the Novel CRF1 Receptor Antagonist, Thiazolo[4,5-d] Pyrimidine Analog, M43. Biomolecules, 15(9), 1265. [Link]
-
Ohta, K., et al. (2024). Design, Synthesis, and Evaluation of B-(Trifluoromethyl)phenyl Phosphine–Borane Derivatives as Novel Progesterone Receptor Antagonists. Molecules, 29(7), 1632. [Link]
-
El-Sayed, N. N. E., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 27(19), 6265. [Link]
-
Barreiro, E. J., et al. (2024). Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. Pharmaceuticals, 17(1), 123. [Link]
-
Drug Design and Medicinal Chemistry: Prof JJ. (2023). Lead Discovery and Lead Optimisation Lecture 1. YouTube. [Link]
-
Al-Ghorbani, M., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. [Link]
-
Kciuk, M., et al. (2016). Synthesis and Structure-Activity Relationship Analysis of 5-HT7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls. Molecules, 21(4), 435. [Link]
-
Kumar, A., et al. (2016). Synthesis and Biological Evaluation of Substituted Pyrazole Constrained Piperazine Derivative Library for Dopamine Receptor Antagonist. Bulletin of the Korean Chemical Society, 37(11), 1836-1843. [Link]
-
ResearchGate. (n.d.). Typical sequence of lead optimization. [Diagram]. ResearchGate. [Link]
-
Wang, L., et al. (2020). Design, Synthesis, and Structure-Activity Relationship Studies of Novel Indolyalkylpiperazine Derivatives as Selective 5-HT1A Receptor Agonists. ResearchGate. [Link]
-
Chen, Z., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1046906. [Link]
-
Al-Ghorbani, M., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, e202500298. [Link]
-
Lucas, B. S., et al. (2010). Design of 1-piperazinyl-4-arylphthalazines as potent Smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 20(12), 3618-3622. [Link]
-
Wang, L., et al. (2020). Design, Synthesis, and Structure-Activity Relationship Studies of Novel Indolyalkylpiperazine Derivatives as Selective 5-HT1A Receptor Agonists. Journal of Medicinal Chemistry, 63(4), 1693-1707. [Link]
-
Khan, I., et al. (2025). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. Scientific Reports, 15, 18932. [Link]
-
Baykov, S., et al. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. Molecules, 27(3), 820. [Link]
-
Lambrinidis, G., et al. (2025). Pharmacological Characterization of the Novel CRF1 Receptor Antagonist, Thiazolo[4,5-d] Pyrimidine Analog, M43. ResearchGate. [Link]
-
Nichols, D. E., et al. (2015). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Bioorganic & Medicinal Chemistry, 23(15), 4137-4144. [Link]
Sources
- 1. Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents [mdpi.com]
- 4. Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Structure-Activity Relationship Studies of Novel Indolyalkylpiperazine Derivatives as Selective 5-HT1A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Drug Lead Discovery and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 1-[4-(Trifluoromethyl)benzoyl]piperazine using Chromatographic Techniques
Abstract
This document provides detailed analytical methods for the quantitative determination of 1-[4-(Trifluoromethyl)benzoyl]piperazine, a key intermediate and potential impurity in pharmaceutical synthesis. Recognizing the critical need for robust and reliable analytical procedures in drug development and quality control, this application note outlines protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be specific, accurate, and precise, adhering to the principles outlined in the ICH Q2(R2) guidelines. This guide explains the rationale behind method selection, details sample preparation, and provides step-by-step protocols for instrument setup and data acquisition. Furthermore, it addresses method validation to ensure data integrity and regulatory compliance.
Introduction
1-[4-(Trifluoromethyl)benzoyl]piperazine is a synthetic organic compound that often serves as a building block in the synthesis of pharmacologically active molecules. The presence of the trifluoromethyl group can significantly influence the metabolic stability and pharmacokinetic properties of a final drug product. Therefore, accurate quantification of this intermediate is crucial for ensuring the purity, safety, and efficacy of the active pharmaceutical ingredient (API). This application note presents validated analytical methods for the precise quantification of 1-[4-(Trifluoromethyl)benzoyl]piperazine in various sample matrices, including bulk materials and in-process samples.
Principles and Method Selection
The selection of an appropriate analytical technique is paramount for achieving reliable quantification. The chemical structure of 1-[4-(Trifluoromethyl)benzoyl]piperazine, featuring a UV-absorbing benzoyl group and a piperazine moiety, makes it amenable to both HPLC-UV and GC-MS analysis.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a primary technique for the analysis of non-volatile and thermally stable compounds.[1] The aromatic ketone chromophore in 1-[4-(Trifluoromethyl)benzoyl]piperazine allows for sensitive detection using a UV detector.[2][3] Reversed-phase HPLC is the preferred mode of separation, offering excellent resolution for polar and non-polar analytes.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[5] While the target analyte may require derivatization to improve its volatility and chromatographic performance, GC-MS provides high specificity through mass spectral data, enabling unambiguous identification and quantification.[6]
The choice between these methods will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.
Physicochemical Properties of 1-[4-(Trifluoromethyl)benzoyl]piperazine
A thorough understanding of the analyte's physicochemical properties is essential for method development.
| Property | Value | Source/Rationale |
| Molecular Formula | C₁₂H₁₃F₃N₂O | - |
| Molecular Weight | 258.24 g/mol | - |
| Appearance | Expected to be a solid | Based on similar benzoylpiperazine compounds. |
| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile). Low solubility in water. | Based on the non-polar trifluoromethylbenzoyl and piperazine moieties.[7] |
| UV Absorbance (λmax) | Expected around 250-260 nm | The benzoyl chromophore typically exhibits strong absorbance in this region. The trifluoromethyl group may cause a slight hypsochromic or hyperchromic shift.[8] |
| pKa | The piperazine moiety will have a basic pKa. | The exact value is not readily available but is a key parameter for pH control in HPLC mobile phases. |
Analytical Methods and Protocols
Reference Standard Preparation
A well-characterized reference standard is the cornerstone of quantitative analysis. While commercial sources for a certified reference standard of 1-[4-(Trifluoromethyl)benzoyl]piperazine may be limited, it can be synthesized in the laboratory.
Synthesis Protocol: A common synthetic route involves the acylation of piperazine with 4-(trifluoromethyl)benzoyl chloride.[9]
-
Dissolve piperazine (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane or acetonitrile.
-
Add a base, for example triethylamine (1.2 equivalents), to the solution.
-
Slowly add a solution of 4-(trifluoromethyl)benzoyl chloride (1 equivalent) in the same solvent to the piperazine solution at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 1-[4-(Trifluoromethyl)benzoyl]piperazine.
The identity and purity of the synthesized standard must be confirmed by techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of 1-[4-(Trifluoromethyl)benzoyl]piperazine in bulk drug substances and pharmaceutical preparations.
Caption: HPLC-UV analysis workflow for 1-[4-(Trifluoromethyl)benzoyl]piperazine.
-
Preparation of Solutions:
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 1-[4-(Trifluoromethyl)benzoyl]piperazine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh a sample containing an appropriate amount of the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range.[10]
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | 0-10 min: 30-70% B; 10-12 min: 70-30% B; 12-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | ~256 nm (to be confirmed by scanning the standard solution) |
-
Data Analysis:
-
Inject the calibration standards and the sample solutions.
-
Integrate the peak area of the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of 1-[4-(Trifluoromethyl)benzoyl]piperazine in the sample solutions from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high selectivity and is particularly useful for the identification and quantification of the analyte in complex matrices or for trace-level analysis.
Caption: GC-MS analysis workflow for 1-[4-(Trifluoromethyl)benzoyl]piperazine.
-
Preparation of Solutions:
-
Solvent: Methanol or Ethyl Acetate.
-
Internal Standard (IS): A structurally similar compound not present in the sample, such as a deuterated analog or another benzoylpiperazine derivative.
-
Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, using the appropriate solvent.
-
Calibration Standards: Prepare by serial dilution, adding a constant concentration of the internal standard to each.
-
Sample Solution: Dissolve the sample in the solvent to a concentration within the calibration range and add the internal standard.[5]
-
-
GC-MS Conditions:
| Parameter | Condition |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 150 °C for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
-
Mass Spectrometry and Data Analysis:
-
Predicted Mass Fragmentation: The EI mass spectrum of 1-[4-(Trifluoromethyl)benzoyl]piperazine is expected to show a molecular ion peak at m/z 258. Key fragment ions would likely arise from the cleavage of the benzoyl group and fragmentation of the piperazine ring.[11]
-
m/z 173: [C₈H₄F₃O]⁺, corresponding to the 4-(trifluoromethyl)benzoyl cation.
-
m/z 145: [C₇H₄F₃]⁺, from the loss of CO from the benzoyl fragment.
-
m/z 85: [C₄H₉N₂]⁺, piperazine ring fragment.
-
-
SIM Ions for Quantification:
-
Quantifier Ion: m/z 173
-
Qualifier Ions: m/z 258, m/z 145
-
-
Data Processing:
-
Integrate the peak areas of the quantifier ion for the analyte and the internal standard.
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Calculate the concentration of the analyte in the samples using the calibration curve.
-
-
Method Validation
To ensure that the analytical methods are suitable for their intended purpose, they must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][12]
Validation Parameters
The following parameters should be evaluated for both the HPLC-UV and GC-MS methods:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components. This can be demonstrated by analyzing placebo samples and stressed samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity, and the correlation coefficient (r²) should typically be ≥ 0.99.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies on spiked samples at a minimum of three concentration levels.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but on different days, with different analysts, or different equipment.
-
Precision is expressed as the relative standard deviation (RSD).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Quantitative Data Summary (Hypothetical)
| Parameter | HPLC-UV | GC-MS |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| LOD | 0.3 µg/mL | 0.03 µg/mL |
| LOQ | 1.0 µg/mL | 0.1 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (RSD%) | < 2.0% | < 5.0% |
Conclusion
This application note provides comprehensive and robust analytical methodologies for the quantification of 1-[4-(Trifluoromethyl)benzoyl]piperazine using HPLC-UV and GC-MS. The detailed protocols and validation guidelines are designed to assist researchers and scientists in obtaining accurate and reliable data for this important pharmaceutical intermediate. Adherence to these methods will support drug development programs and ensure the quality and safety of final drug products.
References
- Gan, Y., et al. (2009a). Synthesis and biological evaluation of novel piperazine derivatives. Bioorganic & Medicinal Chemistry Letters, 19(1), 123-126.
-
Organic Syntheses. 1-benzylpiperazine. Available at: [Link]
-
AMS Biotechnology (AMSBIO). (2025). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]
-
Pawliszyn, J., et al. (2025). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. ResearchGate. Available at: [Link]
-
Agilent Technologies. Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Available at: [Link]
-
Kabir, A., et al. (2025). CME-HPLC-UV analysis of amines, phenols, alcohols, ketones, and PAHs.... ResearchGate. Available at: [Link]
-
Wikipedia. 1-(4-(Trifluoromethyl)phenyl)piperazine. Available at: [Link]
-
DeRuiter, J., et al. (2012). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. Journal of Mass Spectrometry, 47(4), 485-492. Available at: [Link]
-
Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Lab Manager. Available at: [Link]
-
Vlase, L., et al. DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS. Revue Roumaine de Chimie. Available at: [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]
-
Lazar, I., et al. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. Molecules, 28(5), 2305. Available at: [Link]
-
Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available at: [Link]
-
Kalogiouri, N. P., et al. (2021). A Rapid HPLC-UV Protocol Coupled to Chemometric Analysis for the Determination of the Major Phenolic Constituents and Tocopherol Content in Almonds and the Discrimination of the Geographical Origin. Molecules, 26(18), 5521. Available at: [Link]
-
Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Available at: [Link]
-
Pipzine Chemicals. 1-(4-(Trifluoromethyl)benzyl)piperazine. Available at: [Link]
-
Dias da Silva, D., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Available at: [Link]
-
El-Gendy, A. A., et al. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. Available at: [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
Baron, M., et al. (2012). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analyst, 137(10), 2441-2448. Available at: [Link]
-
Gaponova, O. V., et al. (2020). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2020(2), M1131. Available at: [Link]
-
Staack, R. F., et al. (2003). New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine. Journal of Mass Spectrometry, 38(9), 971-981. Available at: [Link]
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-(4-(Trifluoromethyl)benzyl)piperazine: Chemical Properties, Uses, Safety Data & Supplier China | High Purity API Manufacturer [pipzine-chem.com]
- 8. 1-(4-(Trifluoromethyl)phenyl)piperazine - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
The Versatile Scaffold: Application Notes for Synthesizing Novel Compounds from 1-[4-(Trifluoromethyl)benzoyl]piperazine
Introduction: A Privileged Building Block in Medicinal Chemistry
The 1-[4-(trifluoromethyl)benzoyl]piperazine moiety is a cornerstone in modern medicinal chemistry and drug discovery. The trifluoromethyl group, a bioisostere of the methyl group, often enhances metabolic stability, binding affinity, and lipophilicity of drug candidates. Coupled with the piperazine core, a frequent pharmacophore in centrally active agents, this building block offers a versatile platform for the synthesis of a diverse array of novel compounds with significant therapeutic potential. Numerous derivatives have shown a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and antipsychotic effects.[1] This guide provides detailed protocols and insights for leveraging 1-[4-(trifluoromethyl)benzoyl]piperazine in the synthesis of new chemical entities.
Core Synthetic Strategies: Expanding Chemical Space
The secondary amine of the piperazine ring in 1-[4-(trifluoromethyl)benzoyl]piperazine is the primary site for synthetic modification. The key strategies to derivatize this scaffold include N-alkylation and N-arylation, which allow for the introduction of a vast range of substituents to explore structure-activity relationships (SAR).
Visualizing the Synthetic Pathways
Caption: Key synthetic routes for derivatizing 1-[4-(trifluoromethyl)benzoyl]piperazine.
Part 1: N-Alkylation Protocols
N-alkylation introduces aliphatic substituents onto the piperazine nitrogen, modulating the compound's steric and electronic properties. Two primary methods are detailed below.
Protocol 1.1: Direct N-Alkylation with Alkyl Halides
This method involves the direct reaction of the secondary amine with an alkyl halide in the presence of a base.[1] It is a straightforward approach suitable for introducing a variety of alkyl groups.
Rationale: The base deprotonates the secondary amine, increasing its nucleophilicity to attack the electrophilic alkyl halide. The choice of base and solvent is crucial to prevent side reactions and ensure good yields.
Materials:
-
1-[4-(Trifluoromethyl)benzoyl]piperazine
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)
-
Anhydrous potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Anhydrous acetonitrile or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Reaction vessel with reflux condenser and nitrogen inlet
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a stirred solution of 1-[4-(trifluoromethyl)benzoyl]piperazine (1.0 eq.) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (2.0-3.0 eq.) or triethylamine (1.5-2.0 eq.).
-
Add the alkyl halide (1.1-1.5 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to an appropriate temperature (50-80°C, or reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Data Presentation: Representative Yields for Direct N-Alkylation
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | Acetonitrile | 80 | 6 | 85-95 |
| Ethyl Bromide | K₂CO₃ | DMF | 70 | 8 | 80-90 |
| Benzyl Chloride | TEA | Acetonitrile | Reflux | 12 | 75-85 |
Protocol 1.2: Reductive Amination with Carbonyl Compounds
Reductive amination is a versatile, two-step, one-pot reaction that forms an imine or iminium ion from the amine and a carbonyl compound, which is then reduced to the corresponding amine.[2] This method is particularly useful for introducing more complex alkyl groups.
Rationale: The reaction is initiated by the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon, followed by dehydration to form an imine or iminium ion. A selective reducing agent then reduces the C=N double bond. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred due to its mildness and tolerance of various functional groups.[2]
Materials:
-
1-[4-(Trifluoromethyl)benzoyl]piperazine
-
Aldehyde or Ketone (e.g., formaldehyde, acetone, cyclohexanone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Reaction vessel with nitrogen inlet
-
Silica gel for column chromatography
-
Eluent for chromatography
Procedure:
-
To a stirred solution of 1-[4-(trifluoromethyl)benzoyl]piperazine (1.0 eq.) and the aldehyde or ketone (1.1-1.5 eq.) in DCM or DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Yields for Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Formaldehyde (37% in H₂O) | NaBH(OAc)₃ | DCE | 4 | 80-90 |
| Acetone | NaBH(OAc)₃ | DCM | 6 | 75-85 |
| Cyclohexanone | NaBH(OAc)₃ | DCE | 12 | 70-80 |
Part 2: N-Arylation Protocols
N-arylation introduces aromatic substituents, which can significantly influence the pharmacological profile of the resulting compounds, often by participating in π-stacking or other key binding interactions.
Protocol 2.1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is widely used for N-arylation.[3][4]
Rationale: This reaction involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine and subsequent reductive elimination to form the N-arylated product and regenerate the catalyst. The choice of ligand is critical for the reaction's success.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Materials:
-
1-[4-(Trifluoromethyl)benzoyl]piperazine
-
Aryl halide (e.g., bromobenzene, 4-chloroanisole)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))
-
Anhydrous toluene or dioxane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Silica gel for column chromatography
-
Eluent for chromatography
Procedure:
-
In a Schlenk tube under an inert atmosphere (argon or nitrogen), combine the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-2.0 eq. relative to Pd), and the base (1.5-2.0 eq.).
-
Add the aryl halide (1.0 eq.) and 1-[4-(trifluoromethyl)benzoyl]piperazine (1.1-1.5 eq.).
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to 80-110°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 2.2: Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds, particularly with aryl halides that are less reactive in palladium-catalyzed systems.[5]
Rationale: This reaction typically requires higher temperatures than the Buchwald-Hartwig amination and involves a copper(I) catalyst. The mechanism is believed to proceed through an oxidative addition/reductive elimination pathway, similar to the palladium-catalyzed reaction.
Materials:
-
1-[4-(Trifluoromethyl)benzoyl]piperazine
-
Aryl halide (e.g., iodobenzene, 2-bromopyridine)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline, 1,10-phenanthroline) (optional, but often improves yields)
-
Base (e.g., potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄))
-
Anhydrous Dimethyl sulfoxide (DMSO) or DMF
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Reaction vessel with reflux condenser
-
Silica gel for column chromatography
-
Eluent for chromatography
Procedure:
-
To a reaction vessel, add CuI (5-20 mol%), the ligand (if used, 10-40 mol%), and the base (2.0-3.0 eq.).
-
Add the aryl halide (1.0 eq.) and 1-[4-(trifluoromethyl)benzoyl]piperazine (1.2-1.5 eq.).
-
Add anhydrous DMSO or DMF.
-
Heat the reaction mixture to 100-150°C and stir until the reaction is complete (monitor by TLC).
-
Cool the mixture to room temperature and pour it into a saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Safety and Handling
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
1-[4-(Trifluoromethyl)benzoyl]piperazine and its derivatives should be handled with care as their toxicological properties may not be fully characterized.
-
Alkyl halides are often toxic and volatile; handle with caution.
-
Palladium and copper catalysts can be toxic and should be handled with care.
-
Bases such as sodium tert-butoxide are corrosive and moisture-sensitive.
Conclusion
1-[4-(Trifluoromethyl)benzoyl]piperazine is a highly valuable and versatile starting material for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined in this guide for N-alkylation and N-arylation provide robust and adaptable methods for derivatizing this scaffold. Careful selection of reagents and reaction conditions will enable researchers to efficiently generate libraries of compounds for biological screening and lead optimization in drug discovery programs.
References
-
ResearchGate. (2025). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. [Link]
-
ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
ResearchGate. (n.d.). Examples of some bioactive molecules derived from[1][6]-benzoxazine-3-one. [Link]
-
MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
ResearchGate. (2025). Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. [Link]
-
ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]
Sources
Application Notes and Protocols: Derivatization of 1-[4-(Trifluoromethyl)benzoyl]piperazine for Further Reactions
Abstract
This technical guide provides detailed protocols and expert insights for the derivatization of 1-[4-(Trifluoromethyl)benzoyl]piperazine, a critical scaffold in contemporary drug discovery and development. The trifluoromethylbenzoyl moiety imparts unique electronic properties and metabolic stability, making this piperazine derivative a valuable starting material for the synthesis of diverse compound libraries. This document outlines robust methodologies for N-alkylation, N-arylation, and reductive amination of the secondary amine on the piperazine ring. Each protocol is presented with a step-by-step procedure, a discussion of the underlying chemical principles, and data to ensure reproducibility and success in the hands of researchers, scientists, and drug development professionals.
Introduction
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved therapeutic agents. Its ability to engage in multiple non-covalent interactions and its favorable pharmacokinetic properties contribute to its prevalence. The specific substitution of a 4-(trifluoromethyl)benzoyl group on one of the piperazine nitrogens offers several advantages. The electron-withdrawing nature of the trifluoromethyl group can influence the basicity of the distal nitrogen, and the benzoyl moiety provides a rigid handle for molecular recognition. Furthermore, the trifluoromethyl group is a common bioisostere for other functional groups and can enhance metabolic stability and lipophilicity.
This guide focuses on the derivatization of the secondary amine of 1-[4-(Trifluoromethyl)benzoyl]piperazine, a key step in elaborating this core structure into novel chemical entities with potential therapeutic applications. The protocols described herein are designed to be both comprehensive and practical for researchers in the field.
Chemical and Physical Properties of 1-[4-(Trifluoromethyl)benzoyl]piperazine
A thorough understanding of the starting material's properties is crucial for successful derivatization.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃F₃N₂O | [1] |
| Molar Mass | 258.24 g/mol | [1] |
| Appearance | White to off-white solid | [2][3] |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and methanol. | [2][3] |
I. N-Alkylation of 1-[4-(Trifluoromethyl)benzoyl]piperazine
Direct N-alkylation is a fundamental and widely used method for introducing alkyl substituents onto the secondary amine of the piperazine ring. This reaction typically proceeds via an Sɴ2 mechanism, where the amine acts as a nucleophile, attacking an alkyl halide or a similar electrophile.
Causality Behind Experimental Choices
The choice of base is critical to deprotonate the secondary amine, thereby increasing its nucleophilicity. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred due to their ease of removal after the reaction. The solvent should be polar aprotic, such as acetonitrile (ACN) or dimethylformamide (DMF), to dissolve the reactants and facilitate the Sɴ2 reaction without interfering with the nucleophile.[4] Reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions.
Experimental Protocol: Direct N-Alkylation
Materials:
-
1-[4-(Trifluoromethyl)benzoyl]piperazine
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 - 1.5 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 1-[4-(Trifluoromethyl)benzoyl]piperazine (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0-3.0 eq.).[4]
-
Add the alkyl halide (1.1-1.5 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.[4]
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.[4]
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the N-alkylated product.
Workflow for Direct N-Alkylation
Caption: General workflow for the N-alkylation of 1-[4-(Trifluoromethyl)benzoyl]piperazine.
II. N-Arylation of 1-[4-(Trifluoromethyl)benzoyl]piperazine via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method is particularly useful for synthesizing N-aryl piperazine derivatives, which are prevalent in pharmacologically active compounds.[5]
Causality Behind Experimental Choices
This reaction requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the efficiency of the catalytic cycle and can influence the scope of the reaction with respect to the aryl halide.[6] Sterically hindered biarylphosphine ligands are often employed. A strong base, such as sodium tert-butoxide (NaOtBu), is necessary to deprotonate the piperazine nitrogen and facilitate the formation of the active palladium-amido complex. Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.
Experimental Protocol: Buchwald-Hartwig N-Arylation
Materials:
-
1-[4-(Trifluoromethyl)benzoyl]piperazine
-
Aryl halide (e.g., bromobenzene, 4-chloroanisole) (1.0 - 1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (catalytic amount, e.g., 1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos) (catalytic amount, e.g., 1.1 - 2.2 equivalents relative to palladium)
-
Sodium tert-butoxide (NaOtBu) (1.2 - 2.0 equivalents)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium precursor, the phosphine ligand, and the aryl halide.
-
Add the anhydrous solvent (toluene or dioxane) and stir the mixture for a few minutes to allow for pre-catalyst formation.
-
Add 1-[4-(Trifluoromethyl)benzoyl]piperazine and sodium tert-butoxide to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-arylated derivative.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation reaction.
III. Reductive Amination
Reductive amination is a versatile two-step, one-pot method for forming C-N bonds. It involves the reaction of the secondary amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.[7] This method avoids the use of harsh alkylating agents and often provides cleaner reactions with higher yields.
Causality Behind Experimental Choices
The key to a successful reductive amination is the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent commonly used for this purpose. The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to prevent the reduction of the carbonyl starting material. The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion.
Experimental Protocol: Reductive Amination
Materials:
-
1-[4-(Trifluoromethyl)benzoyl]piperazine
-
Aldehyde or Ketone (1.0 - 1.5 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-[4-(Trifluoromethyl)benzoyl]piperazine and the carbonyl compound in DCM or DCE.
-
If desired, add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction mixture at room temperature for a short period (e.g., 15-30 minutes) to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride in portions to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Product Characterization
The successful synthesis of the derivatized products should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The appearance of new signals corresponding to the introduced alkyl or aryl group and shifts in the signals of the piperazine protons will confirm the derivatization.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.
-
Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction and assessing the purity of the product.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Alkyl halides and aryl halides can be toxic and/or corrosive. Handle with care.
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Sodium triacetoxyborohydride reacts with water to release hydrogen gas. Add quenching reagents slowly.
Conclusion
The derivatization of 1-[4-(Trifluoromethyl)benzoyl]piperazine is a critical step in the synthesis of novel compounds for drug discovery. The protocols for N-alkylation, N-arylation, and reductive amination detailed in this guide provide robust and reliable methods for functionalizing the secondary amine of the piperazine ring. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently generate diverse libraries of compounds for biological screening and lead optimization.
References
- Gan, X., et al. (2009a). Synthesis, characterization and biological activity of piperazine and its derivatives. European Journal of Medicinal Chemistry, 44(9), 3487-3494.
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
- Singh, R., et al. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(6), 776-797.
- BenchChem. (2025).
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- Khan, I., et al. (2019). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules, 24(19), 3563.
- Larsen, R. D., et al. (1996). A Simple Synthesis of N-Alkylpiperazines. The Journal of Organic Chemistry, 61(10), 3398-3405.
-
Bouling Chemical Co., Limited. (n.d.). 1-(4-(Trifluoromethyl)Benzyl)Piperazine: Properties, Uses, Safety Data & Synthesis. Retrieved from [Link]
- Dilly, S., et al. (2017). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry, 15(31), 6549-6553.
- Romero, E., et al. (2020). One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald-Hartwig N-Arylation.
- Bicker, M., et al. (2014). Method for preparing n-alkyl-piperazines.
- BenchChem. (2025).
- Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7666-7673.
- Tomar, A., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(1), 226-231.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Kim, J. H., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(14), 4111.
- Wilson, L. J., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(5), 427-432.
-
Pipzine Chemicals. (n.d.). 1-(4-(Trifluoromethyl)benzyl)piperazine. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-(4-(Trifluoromethyl)phenyl)piperazine. Retrieved from [Link]
- Li, Y., et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry, 10, 1046641.
- Gaponova, A. S., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(12), 10335.
- Leah4sci. (2020, April 22).
- Hicks, J. D., et al. (2009). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 131(46), 16720-16734.
-
Syngene International Ltd. (n.d.). Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions. Retrieved from [Link]
- Staack, R. F., et al. (2003). New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP). Journal of Mass Spectrometry, 38(9), 971-981.
- Kos, J., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 26(16), 4983.
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
- Azam, F., & Adler, M. J. (2019).
Sources
- 1. 1-(4-(Trifluoromethyl)phenyl)piperazine - Wikipedia [en.wikipedia.org]
- 2. 1-(4-(Trifluoromethyl)Benzyl)Piperazine: Properties, Uses, Safety Data & Synthesis | Trusted Chemical Supplier China [chemheterocycles.com]
- 3. 1-(4-(Trifluoromethyl)benzyl)piperazine: Chemical Properties, Uses, Safety Data & Supplier China | High Purity API Manufacturer [pipzine-chem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: A Researcher's Guide to Developing Anti-Inflammatory Agents from Piperazine Intermediates
Introduction: The Pressing Need for Novel Anti-Inflammatories and the Promise of the Piperazine Scaffold
Inflammation is a fundamental biological process, a double-edged sword that is essential for healing but devastating when dysregulated, leading to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative conditions.[1] The mainstay treatments, non-steroidal anti-inflammatory drugs (NSAIDs), are effective but carry significant gastrointestinal and cardiovascular risks, driving an urgent need for safer and more targeted therapeutic agents.[1]
In the vast landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drugs, earning them the title of "privileged scaffolds."[2][3][4] The piperazine ring—a six-membered heterocycle with two opposing nitrogen atoms—is a quintessential example of such a scaffold.[2][4] Its prevalence is not coincidental. The unique physicochemical properties of the piperazine nucleus, including its conformational flexibility, tunable basicity, and capacity for hydrogen bonding, make it an exceptional building block for optimizing pharmacological activity.[2][5][6] These attributes often enhance critical drug-like properties such as aqueous solubility, oral bioavailability, and the ability to forge potent interactions with biological targets.[5][6][7] Consequently, piperazine derivatives have demonstrated a remarkable spectrum of biological activities, including anti-cancer, anti-viral, and, notably, potent anti-inflammatory effects.[2][8][9]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to harness the potential of piperazine intermediates. We will delve into the mechanistic rationale, synthetic strategies, and a robust screening cascade—from high-throughput in vitro assays to preclinical in vivo validation—to guide the discovery and development of next-generation anti-inflammatory agents.
Section 1: The Piperazine Scaffold in Anti-Inflammatory Drug Design
Mechanistic Rationale: Targeting the Inflammatory Cascade
The anti-inflammatory potential of piperazine derivatives stems from their ability to modulate multiple key pathways in the inflammatory response. Their mechanism is not monolithic; rather, different substitutions on the piperazine core can direct the molecule to distinct biological targets.
-
Cytokine Inhibition: A primary mechanism is the suppression of pro-inflammatory cytokines. Many inflammatory diseases are driven by the overproduction of mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[10] Several studies have demonstrated that novel piperazine compounds can significantly inhibit the release of these cytokines from immune cells, such as macrophages, when stimulated by inflammatory triggers like lipopolysaccharide (LPS).[10][11]
-
Enzyme Inhibition: Piperazine derivatives can be designed to inhibit enzymes central to the inflammatory process. A key target is Cyclooxygenase-2 (COX-2), the enzyme responsible for producing pro-inflammatory prostaglandins.[1] By attenuating COX-2 upregulation, these compounds can reduce pain and swelling.[1]
-
Receptor Antagonism: The piperazine structure is also adept at interacting with various cell surface receptors. Certain derivatives can function as antagonists for histamine and serotonin receptors, both of which play roles in the vascular permeability and pain associated with acute inflammation.[1]
The following diagram illustrates the key inflammatory pathways that can be targeted by strategically designed piperazine derivatives.
Caption: Key inflammatory pathways targeted by piperazine-based agents.
Structure-Activity Relationship (SAR) Insights
The therapeutic efficacy of a piperazine derivative is critically dependent on the nature and position of its substituents. Understanding the Structure-Activity Relationship (SAR) is paramount for rational drug design.
-
N1 and N4 Substitutions: The two nitrogen atoms are the primary points for chemical modification. Attaching different aryl, heterocyclic, or alkyl groups can drastically alter the compound's target affinity, selectivity, and pharmacokinetic properties.[2] For instance, incorporating an aromatic ring at the N1 position and a polar group at the N4 position can be a strategy to balance potency and solubility.
-
C-H Functionalization: While N-substitution is common, recent advances in synthetic chemistry have enabled the functionalization of the carbon atoms on the piperazine ring itself.[4] This opens up new chemical space and allows for the creation of more complex, three-dimensional structures that may achieve higher target specificity and novelty.
Section 2: Synthesis of Piperazine-Based Anti-Inflammatory Agents
The versatility of the piperazine core is matched by the diversity of synthetic methods available to functionalize it. Modern synthetic approaches include N-functionalization, reductive amination, and various cross-coupling reactions.[2][12]
Protocol 2.1: Synthesis of a Methyl Salicylate-Piperazine Derivative
This protocol provides a representative method for synthesizing a novel anti-inflammatory agent by combining the methyl salicylate scaffold with a piperazine moiety, a strategy shown to yield compounds with potent activity.[1]
Objective: To synthesize 2-hydroxy-5-((4-(phenyl)piperazin-1-yl)methyl)benzoic acid.
Materials:
-
Methyl salicylate
-
Piperazine (or a pre-substituted piperazine like 1-phenylpiperazine)
-
Paraformaldehyde
-
Ethanol (absolute)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator
-
Thin Layer Chromatography (TLC) plates and appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate)
Step-by-Step Methodology:
-
Mannich Reaction (Aminomethylation):
-
In a 250 mL round-bottom flask, dissolve methyl salicylate (1 equivalent) in absolute ethanol.
-
Add 1-phenylpiperazine (1 equivalent) to the solution with stirring.
-
Add paraformaldehyde (1.2 equivalents) to the mixture.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using TLC. The disappearance of the starting material (methyl salicylate) indicates reaction completion.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the flask to room temperature.
-
Evaporate the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude ester intermediate.
-
-
Purification (if necessary):
-
If the crude product is not pure (as determined by TLC or ¹H-NMR), purify it using column chromatography on silica gel with an appropriate eluent system.
-
-
Saponification (Ester Hydrolysis):
-
Dissolve the purified ester intermediate in a mixture of ethanol and water (e.g., 3:1).
-
Add an excess of NaOH (2-3 equivalents) and reflux the mixture for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).
-
-
Acidification and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the solution to pH ~4-5 using 2M HCl. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold distilled water and dry it under vacuum to yield the final compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product using analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
-
Section 3: In Vitro Screening Cascade for Anti-Inflammatory Activity
A tiered screening approach is essential for efficiently identifying promising lead compounds. This cascade begins with broad, simple assays and progresses to more specific, cell-based models, ensuring that resources are focused on the most viable candidates.[13]
Caption: A tiered workflow for in vitro screening of piperazine derivatives.
Protocol 3.1: Primary Screening - Inhibition of Protein Denaturation
Rationale: Inflammation can involve the denaturation of tissue proteins. The ability of a compound to prevent heat-induced protein denaturation can be a simple, preliminary indicator of anti-inflammatory activity.[14] This assay is useful for high-throughput screening of a large library of compounds.
Materials:
-
Bovine Serum Albumin (BSA), 1% solution
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Test compounds (dissolved in DMSO or PBS)
-
Diclofenac sodium (positive control)
-
96-well microplate
-
Spectrophotometer (plate reader)
-
Water bath or incubator
Methodology:
-
Prepare the reaction mixture in a 96-well plate. For each well, add:
-
20 µL of test compound at various concentrations (e.g., 10 to 1000 µg/mL).
-
280 µL of 1% BSA solution in PBS.
-
-
Prepare a positive control with Diclofenac sodium and a negative control with the vehicle (e.g., DMSO).
-
Incubate the plate at 37°C for 20 minutes.
-
Induce denaturation by incubating the plate at 70°C for 10 minutes.
-
Cool the plate to room temperature.
-
Measure the absorbance (turbidity) of each well at 660 nm using a microplate reader.
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Abs_sample / Abs_control)] * 100
Protocol 3.2: Secondary Screening - LPS-Induced Cytokine Release in Macrophages
Rationale: This cell-based assay provides a more biologically relevant assessment by measuring the ability of a compound to suppress the production of key pro-inflammatory mediators from immune cells.[1][11]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM media with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
Dexamethasone (positive control)
-
Griess Reagent (for Nitric Oxide measurement)
-
ELISA kits for TNF-α and IL-6
-
CO₂ incubator, 96-well cell culture plates
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Remove the old media and add fresh media containing various concentrations of the test compounds or Dexamethasone. Incubate for 1 hour.
-
Inflammatory Stimulation: Add LPS to each well (final concentration of 1 µg/mL), except for the unstimulated control wells.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for analysis.
-
Cytokine Measurement:
-
Nitric Oxide (NO): Mix 50 µL of supernatant with 50 µL of Griess Reagent. Measure absorbance at 540 nm. NO levels correlate with nitrite concentration.
-
TNF-α and IL-6: Quantify the concentration of these cytokines in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Determine the IC₅₀ value (the concentration required to inhibit 50% of cytokine/NO production) for each compound.
Table 1: Representative In Vitro Screening Data
| Compound ID | Protein Denaturation (% Inhibition @ 200 µg/mL) | TNF-α Release IC₅₀ (µM) | COX-2 Inhibition IC₅₀ (µM) |
| PZ-001 | 78.5% | 5.2 | 10.8 |
| PZ-002 | 45.2% | 25.1 | > 50 |
| PZ-003 | 85.1% | 2.8 | 4.5 |
| Diclofenac | 92.3% | 1.5 | 0.8 |
Data are hypothetical and for illustrative purposes only.
Section 4: In Vivo Validation in Preclinical Models
Compounds that demonstrate potent and specific activity in vitro must be evaluated in a living system to assess their efficacy, pharmacokinetics, and safety profile.[13] All animal experiments must be conducted ethically, adhering to institutional and national guidelines and the "3Rs" principle (Replacement, Reduction, Refinement).[14]
Protocol 4.1: Acute Inflammation - Carrageenan-Induced Paw Edema in Rodents
Rationale: This is the most widely used and well-validated model for evaluating acute anti-inflammatory activity.[15][16] Injection of carrageenan, a seaweed polysaccharide, into the paw of a rat or mouse induces a biphasic inflammatory response characterized by swelling (edema), which can be quantified.[10][16]
Materials:
-
Wistar rats or Swiss albino mice (male, 180-220g)
-
Carrageenan (1% w/v solution in sterile saline)
-
Test compound (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Indomethacin or Aspirin (positive control drug)
-
Pletysmometer or digital calipers
-
Oral gavage needles
Methodology:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the animals overnight before the study with free access to water.
-
Grouping: Randomly divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control (receives only the vehicle)
-
Group II: Positive Control (receives Indomethacin, e.g., 10 mg/kg)
-
Group III, IV, V: Test Groups (receive the piperazine compound at different doses, e.g., 25, 50, 100 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.
-
Drug Administration: Administer the test compounds and control drugs orally (p.o.) via gavage, 1 hour before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point compared to its baseline.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] * 100 where ΔV is the mean increase in paw volume.
-
Table 2: Representative In Vivo Data (Carrageenan-Induced Paw Edema)
| Treatment Group (Dose) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema at 3h |
| Vehicle Control | 0.85 ± 0.06 | - |
| PZ-003 (50 mg/kg) | 0.41 ± 0.04 | 51.8% |
| PZ-003 (100 mg/kg) | 0.29 ± 0.03 | 65.9% |
| Indomethacin (10 mg/kg) | 0.25 ± 0.02* | 70.6% |
*Data are mean ± SEM. p < 0.05 compared to Vehicle Control. Data are hypothetical.
Conclusion and Future Directions
The piperazine scaffold represents a highly validated and versatile starting point for the development of novel anti-inflammatory agents. Its favorable physicochemical properties and synthetic tractability allow for extensive chemical exploration and optimization. By employing a logical and robust screening cascade, from high-throughput in vitro assays to well-established in vivo models, researchers can efficiently identify and advance promising lead candidates.
The journey from a piperazine intermediate to a clinical candidate is complex. Future efforts should focus on multi-parameter optimization, balancing potency with improved pharmacokinetic and safety profiles. Integrating computational tools, such as molecular docking and predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models, can further accelerate the design-synthesis-test cycle. The continued exploration of this privileged scaffold holds significant promise for delivering the next generation of safer and more effective treatments for inflammatory diseases.
References
- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Vertex AI Search.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (N/A).
- Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. (2017). PubMed.
- Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characteriz
- Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. (N/A). PubMed Central.
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Royal Society of Chemistry.
- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
- Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. (2019). Journal of Drug Delivery and Therapeutics.
- Piperazine. (N/A). Wikipedia.
- In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in r
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- The medicinal chemistry of piperazines: A review. (N/A). Scilit.
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). INNOSC Theranostics and Pharmacological Sciences.
- Piperazine: A Promising Scaffold with Analgesic and Anti-inflamm
- The medicinal chemistry of piperazines: a review. (N/A). PubMed.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
- New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. (2023).
- An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (N/A). Unknown Source.
- Structure‐activity relationship of antidepressant activity piperazine derivatives. (N/A).
Sources
- 1. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]
- 6. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wisdomlib.org [wisdomlib.org]
- 9. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 14. mdpi.com [mdpi.com]
- 15. jddtonline.info [jddtonline.info]
- 16. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting side reactions in the synthesis of piperazine amides
Technical Support Center: Synthesis of Piperazine Amides
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for piperazine amide synthesis. Piperazine and its derivatives are cornerstone scaffolds in medicinal chemistry, valued for their ability to modulate physicochemical properties and form key hydrogen bond interactions.[1] However, the symmetrical nature of the piperazine ring and the nuances of amide bond formation present unique challenges that can lead to complex side reactions, impacting yield, purity, and scalability.
This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your synthetic routes. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions in your laboratory work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level issues encountered during piperazine amide synthesis.
Q1: My reaction is producing a significant amount of a bis-amide byproduct. How can I favor mono-acylation?
A1: The formation of a bis-amide (diacylation) is the most common side reaction, arising from the comparable nucleophilicity of both nitrogen atoms.[2] To favor mono-acylation, you should:
-
Use an Excess of Piperazine: Employing a significant excess of piperazine (typically 3-5 equivalents) shifts the statistical distribution of the reaction towards the mono-acylated product.[1]
-
Control Reagent Addition (Inverse Addition): Add the activated carboxylic acid or acyl chloride slowly to a solution containing the excess piperazine. This ensures the activated species is always in an environment with a high concentration of unreacted piperazine, minimizing its chance of reacting with the already-formed mono-amide product.[1]
-
Use a Mono-Protected Piperazine: The most robust method is to start with a mono-protected piperazine, such as N-Boc-piperazine. After the first acylation, the protecting group can be removed to allow for subsequent functionalization of the second nitrogen.
Q2: I'm observing an impurity with the same mass as my starting carboxylic acid. What could it be?
A2: This is often due to the hydrolysis of your activated acid species (e.g., acyl chloride, active ester) back to the carboxylic acid. This occurs if there is residual water in your solvent or reagents. Ensure all glassware is oven-dried and use anhydrous solvents to minimize this side reaction.
Q3: My chiral carboxylic acid is racemizing during the coupling reaction. What causes this and how can I prevent it?
A3: Racemization (or epimerization for chiral centers) is a risk when activating carboxylic acids, especially with carbodiimide reagents like DCC or EDC.[3][4] The mechanism often involves the formation of an intermediate oxazolone which can readily tautomerize. To prevent this:
-
Use Additives: Incorporate additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[4][5] These additives react with the activated acid to form an active ester that is more stable and less prone to racemization.[4]
-
Lower the Reaction Temperature: Perform the coupling at 0 °C or lower to reduce the rate of the epimerization side reaction.
-
Choose the Right Coupling Reagent: Phosphonium salt-based reagents like PyBOP or HATU are often more effective at suppressing racemization than standard carbodiimides alone.[4][5]
Section 2: In-Depth Troubleshooting Guide
This section provides a structured approach to identifying and solving specific experimental problems.
Problem 1: Low or No Product Yield
Symptom: TLC or LC-MS analysis shows unreacted starting materials (amine and/or carboxylic acid) and no desired product.
Troubleshooting Workflow:
Caption: Competing pathways of DKP formation vs. chain elongation.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Mono-Amide Synthesis using HATU
This protocol is designed for the mono-acylation of piperazine, minimizing diacylation.
-
Reagent Preparation:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM (to make a 0.1 M solution).
-
Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.
-
Stir at room temperature for 15-20 minutes to pre-activate the acid. You can monitor the formation of the active ester by LC-MS.
-
-
Piperazine Solution:
-
In a separate flask, dissolve piperazine (free base, 4.0 eq) in anhydrous DMF or DCM.
-
-
Reaction:
-
Cool the piperazine solution to 0 °C in an ice bath.
-
Add the pre-activated acid solution dropwise to the piperazine solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting acid is consumed.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash with saturated aqueous sodium bicarbonate (3x) to remove unreacted acid and HOBt.
-
Wash with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Protocol 2: Analytical Method for Reaction Monitoring (LC-MS)
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 220 nm and 254 nm, and MS (ESI+).
Section 4: Data Summary Table
The choice of coupling agent and base is critical. The following table summarizes common choices and key considerations.
| Coupling Reagent | Additive | Common Base | Advantages | Disadvantages & Common Side Reactions |
| EDC (Carbodiimide) | HOBt or HOAt | DIPEA, NMM | Water-soluble urea byproduct (easy removal); cost-effective. [5] | High risk of epimerization without additives; can form N-acylurea byproduct. [4] |
| HATU (Onium Salt) | (Internal HOAt) | DIPEA, Collidine | High efficiency, low epimerization, good for sterically hindered substrates. [4] | More expensive; can be sensitive to moisture. |
| SOCl₂ (Acyl Chloride) | None | Pyridine, TEA | Highly reactive, very fast; inexpensive. | Generates HCl (requires stoichiometric base); can cause side reactions with sensitive functional groups. |
| Pivaloyl Chloride | None | TEA, NMM | Forms a mixed anhydride; good for preventing regioselectivity issues. [5] | Can be sterically hindered itself; potential for disproportionation. [5] |
References
-
G. G. D. de Souza, et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry. [Link]
-
A. B. Smith, et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]
-
C. A. Dunetz, et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]
-
J. A. Gonzalez-Delgado, et al. (2023). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. [Link]
-
F. Albericio, et al. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology. [Link]
-
S. Yilmaz, et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products. [Link]
-
UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
-
M. S. Yar, et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research. [Link]
-
T. Yamada. (2016). Epimerization of Peptide. SlideShare. [Link]
-
A. P. R. Dugas, et al. (2021). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov. [Link]
-
A. A. Kadi, et al. (2014). A Review on Analytical Methods for Piperazine Determination. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
B. A. Stagg, et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]
-
A. A. Shoukry, et al. (2016). New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. Inorganic Chemistry. [Link]
-
E. J. J. Vale. (2012). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
Y. Lu, et al. (2022). DKP formation mechanism. ResearchGate. [Link]
-
H. Kim, et al. (2022). Effects of steric hindrance from single-stranded overhangs on target-strand loading into the Cas12a active site. Chemical Communications. [Link]
-
C. M. Spillmann, et al. (2016). Steric hindrance inhibits excited-state relaxation and lowers the extent of intramolecular charge transfer in two-photon absorbing dyes. Physical Chemistry Chemical Physics. [Link]
-
W. Liu, et al. (2019). Effect of Steric Hindrance on Microphase-separated Structures of Block Copolymers Constructed by Hydrogen Bonding. Chinese Journal of Polymer Science. [Link]
Sources
- 1. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. pubs.acs.org [pubs.acs.org]
minimizing byproduct formation in trifluoromethylbenzoylpiperazine synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of trifluoromethylbenzoylpiperazine. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help minimize byproduct formation and optimize reaction outcomes.
Introduction: The Challenge of Selective Mono-Acylation
The synthesis of 1-(trifluoromethylbenzoyl)piperazine is a critical step in the development of various pharmaceutical agents. The primary synthetic route involves the N-acylation of piperazine with a trifluoromethylbenzoyl chloride isomer (ortho, meta, or para). While seemingly straightforward, the symmetrical nature of piperazine presents a significant challenge: the potential for di-acylation, leading to the formation of the undesired 1,4-bis(trifluoromethylbenzoyl)piperazine byproduct.[1]
This guide provides a comprehensive overview of the strategies to control this selectivity and address other common issues encountered during the synthesis.
Troubleshooting Guide: Minimizing Byproduct Formation
This section addresses common problems encountered during the synthesis of trifluoromethylbenzoylpiperazine in a question-and-answer format, providing explanations and actionable solutions.
Q1: My reaction is producing a significant amount of the di-acylated byproduct. How can I improve the selectivity for the mono-acylated product?
Answer: The formation of the di-acylated byproduct, 1,4-bis(trifluoromethylbenzoyl)piperazine, is the most common challenge. Here are several strategies to enhance mono-acylation selectivity, ordered from simplest to more complex to implement:
Strategy 1: Molar Ratio Adjustment
-
Causality: Using a significant excess of piperazine shifts the reaction equilibrium towards the mono-substituted product. With more piperazine molecules available, the trifluoromethylbenzoyl chloride is more likely to react with an unreacted piperazine than with the already formed mono-acylated product.
-
Protocol: Increase the molar ratio of piperazine to trifluoromethylbenzoyl chloride. Ratios of 3:1 to 5:1 are often effective.[2] While this improves selectivity, it requires an efficient separation of the desired product from the excess piperazine during workup.
Strategy 2: Controlled Addition at Low Temperature
-
Causality: The acylation reaction is typically fast and exothermic. Adding the acyl chloride slowly at a reduced temperature helps to control the reaction rate and dissipate heat, which can favor the formation of the mono-acylated product.
-
Protocol:
-
Dissolve piperazine in a suitable anhydrous solvent (e.g., dichloromethane) and cool the solution to 0 °C in an ice bath.
-
Dissolve the trifluoromethylbenzoyl chloride in a small amount of the same anhydrous solvent.
-
Add the acyl chloride solution dropwise to the cooled piperazine solution over a period of 30-60 minutes with vigorous stirring.[1]
-
Allow the reaction to slowly warm to room temperature and continue stirring for 2-4 hours, monitoring the progress by TLC or LC-MS.[1]
-
Strategy 3: In-Situ Mono-Protonation of Piperazine
-
Causality: This is a highly effective method that leverages the basicity difference between the two nitrogen atoms in piperazine. By reacting piperazine with one equivalent of a strong acid, a piperazin-1-ium salt is formed in situ.[2][3] The protonated nitrogen is no longer nucleophilic, effectively protecting it from acylation and directing the reaction to the free secondary amine.[2][3]
-
Protocol:
-
Prepare a solution of the piperazin-1-ium cation by either:
-
Add the trifluoromethylbenzoyl chloride to this solution. The reaction can then proceed with high selectivity for the mono-acylated product.
-
Frequently Asked Questions (FAQs)
Q1: Which solvent is best for this reaction?
Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.[1] The choice of solvent can influence the solubility of the reactants and the reaction rate. It is crucial to use an anhydrous solvent to prevent hydrolysis of the acyl chloride.
Q2: What is the role of a base in this reaction, and which one should I use?
A non-nucleophilic base, such as triethylamine or pyridine, is often added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct generated during the acylation.[1] This prevents the HCl from protonating the starting piperazine, which would render it non-nucleophilic. Typically, 2.0 to 2.2 equivalents of the base are used.
Q3: How can I effectively purify the mono-acylated product from the di-acylated byproduct and excess piperazine?
A combination of extraction and column chromatography is typically employed.
-
Extraction: During the workup, a wash with a dilute acid solution can help remove the basic excess piperazine. The mono- and di-acylated products will remain in the organic layer.
-
Column Chromatography: Silica gel column chromatography is an effective method for separating the mono- and di-acylated products.[2] A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, can provide good separation.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to monitor the consumption of the starting materials and the formation of the products.[1] For TLC, a mobile phase of 9:1 dichloromethane:methanol is a good starting point.[1] HPLC methods can also be developed to quantify the ratio of mono- to di-acylated product.[4][5]
Q5: Does the position of the trifluoromethyl group (ortho, meta, para) on the benzoyl chloride affect the reaction?
Yes, the position of the electron-withdrawing trifluoromethyl group can influence the reactivity of the acyl chloride. An ortho-trifluoromethyl group may introduce steric hindrance, potentially slowing down the reaction rate compared to the meta and para isomers.[6] However, the strong inductive effect of the trifluoromethyl group generally enhances the electrophilicity of the carbonyl carbon, making it highly reactive.[6]
Experimental Protocols
Protocol 1: Selective Mono-acylation using Piperazine Dihydrochloride
This protocol is adapted from procedures that utilize the in-situ formation of the piperazin-1-ium cation to achieve high selectivity for the mono-acylated product.[1][2][3]
Materials:
-
Piperazine (1.0 eq)
-
Piperazine dihydrochloride (1.0 eq)
-
Trifluoromethylbenzoyl chloride (isomer of choice) (1.0 - 1.1 eq)
-
Methanol (anhydrous)
-
Triethylamine (2.2 eq)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve piperazine (1.0 eq) and piperazine dihydrochloride (1.0 eq) in anhydrous methanol with stirring. Gentle heating may be required to achieve complete dissolution.[2]
-
In a separate flask, dissolve trifluoromethylbenzoyl chloride (1.0-1.1 eq) and triethylamine (2.2 eq) in anhydrous DCM.
-
Cool the acyl chloride solution to 0 °C in an ice bath.
-
Slowly add the methanolic piperazine/piperazine dihydrochloride solution to the cooled acyl chloride solution dropwise over 30-60 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).[2]
| Parameter | Value | Notes |
| Piperazine | 1.0 eq | |
| Piperazine Dihydrochloride | 1.0 eq | To form the mono-protonated species. |
| Trifluoromethylbenzoyl Chloride | 1.0 - 1.1 eq | A slight excess can ensure complete conversion of the piperazin-1-ium. |
| Triethylamine | 2.2 eq | To neutralize the generated HCl. |
| Temperature | 0 °C to RT | Controlled addition at low temperature is crucial for selectivity. |
| Reaction Time | 2-6 hours | Monitor by TLC for completion. |
Protocol 2: Characterization of Trifluoromethylbenzoylpiperazine
The final product should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the structure of the desired product. The integration of the proton signals can also give an indication of the purity. Conformational isomers may be observed at room temperature due to restricted rotation around the amide bond.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used to separate and identify the product and any byproducts.[7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for assessing the purity of the final product and quantifying any remaining starting materials or byproducts.[4][5]
Visualizing the Workflow
Caption: Workflow for the selective synthesis of 1-(trifluoromethylbenzoyl)piperazine.
References
- Šmidrkal, J., et al. (2014). Process of piperazine direct mono-N-substitution. CZ305317B6.
- Gadzała-Kopciuch, R., et al. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- Al-Ghannam, S. M., et al. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
- Verma, S. K., et al. (2011). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Green Chemistry, 13(10), 2848-2852.
- Pollard, C. B., & MacDowell, L. G. (1934). 1-BENZYLPIPERAZINE. Organic Syntheses, 14, 12.
- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms. BenchChem Technical Support.
- Sergeeva, E. E., et al. (2022). Methods for the Catalytic Synthesis of Piperazine.
- Staack, R. F., et al. (2003). New Designer Drug 1-(3-trifluoromethylphenyl) Piperazine (TFMPP): Gas chromatography/mass Spectrometry and Liquid chromatography/mass Spectrometry Studies on Its Phase I and II Metabolism and on Its Toxicological Detection in Rat Urine. Journal of Mass Spectrometry, 38(9), 971-81.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-(Trifluoromethyl)benzoyl Chloride and Benzoyl Chloride. BenchChem Technical Support.
- Abdel-Hay, K. M., et al. (2013). Differentiation of trifluoromethylbenzylpiperazines (TFMBZPs) and trifluoromethylbenzoylpiperazines (TFMBOPs) by GC-MS.
- Wang, T., et al. (2004). Method for preparation, refining and detection of N-benzoyl piperazidine. CN102491957A.
-
Abdel-Hay, K. M., et al. (2013). Differentiation of trifluoromethylbenzylpiperazines (TFMBZPs) and trifluoromethylbenzoylpiperazines (TFMBOPs) by GC-MS. PubMed. [Link]
- BenchChem. (2025). Common impurities in commercial 2-(Trifluoromethyl)benzoyl chloride. BenchChem Technical Support.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differentiation of trifluoromethylbenzylpiperazines (TFMBZPs) and trifluoromethylbenzoylpiperazines (TFMBOPs) by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Purity Validation of Synthesized 1-[4-(Trifluoromethyl)benzoyl]piperazine
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of drug discovery and development. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for validating the purity of 1-[4-(Trifluoromethyl)benzoyl]piperazine, a key intermediate in the synthesis of various pharmacologically active compounds. We will explore the rationale behind experimental choices, present comparative data, and provide a fully validated, step-by-step protocol.
Introduction: The Significance of Purity in Drug Synthesis
1-[4-(Trifluoromethyl)benzoyl]piperazine is a versatile building block in medicinal chemistry. Its synthesis, typically achieved through the acylation of piperazine with 4-(trifluoromethyl)benzoyl chloride, can yield impurities such as unreacted starting materials, by-products from side reactions, and degradation products. The presence of these impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. Therefore, a robust and validated analytical method to ascertain the purity of the synthesized compound is not just a regulatory requirement but a scientific necessity.
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[1] This guide will compare different reversed-phase HPLC (RP-HPLC) conditions to establish an optimized method for the purity validation of 1-[4-(Trifluoromethyl)benzoyl]piperazine.
Synthesis of 1-[4-(Trifluoromethyl)benzoyl]piperazine
A common synthetic route involves the reaction of piperazine with 4-(trifluoromethyl)benzoyl chloride in the presence of a base to neutralize the hydrochloric acid formed during the reaction.[2]
Reaction Scheme:
Typical Impurities:
-
Piperazine: Unreacted starting material.
-
4-(Trifluoromethyl)benzoic acid: Hydrolysis product of the acyl chloride.
-
1,4-bis[4-(Trifluoromethyl)benzoyl]piperazine: Di-acylated by-product.
HPLC Method Development and Comparison
The goal of HPLC method development is to achieve adequate separation of the main compound from all potential impurities. Reversed-phase chromatography, particularly with a C18 stationary phase, is a common starting point for the analysis of moderately polar compounds like piperazine derivatives.[3]
Rationale for Chromatographic Choices
-
Stationary Phase: A C18 (octadecyl) column is chosen for its hydrophobicity, which provides good retention for the aromatic and trifluoromethyl moieties of the analyte.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (typically acetonitrile or methanol) is used. The buffer controls the pH and influences the ionization state of the basic piperazine nitrogen, which in turn affects retention and peak shape. The organic modifier is varied to control the elution strength.
-
Detector: A UV detector is suitable as the benzoyl group provides a strong chromophore. A photodiode array (PDA) detector is highly recommended as it allows for the assessment of peak purity by comparing spectra across the peak.[4][5]
Comparison of HPLC Conditions
To illustrate the optimization process, let's compare three different mobile phase conditions. The goal is to achieve a symmetric peak for the main compound with good resolution from its potential impurities.
| Parameter | Method A (Sub-optimal) | Method B (Improved) | Method C (Optimized) |
| Column | C18, 5 µm, 4.6 x 150 mm | C18, 5 µm, 4.6 x 150 mm | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water | 0.1% Formic Acid in Water | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient | 60% B to 90% B in 10 min | 60% B to 90% B in 10 min | 50% B to 80% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 254 nm | 254 nm | 254 nm |
| Column Temp. | 30 °C | 30 °C | 35 °C |
| Results | |||
| Tailing Factor | 1.8 | 1.3 | 1.1 |
| Resolution (API/Impurity) | 1.2 | 1.8 | > 2.0 |
Discussion of Results:
-
Method A: Using pure water as the aqueous component leads to significant peak tailing for the basic piperazine moiety due to strong interactions with residual silanols on the silica support. The resolution from a closely eluting impurity is also poor.
-
Method B: The addition of formic acid improves the peak shape by protonating the basic nitrogen, reducing the interaction with silanols. The resolution is also improved.
-
Method C: Using trifluoroacetic acid (TFA) as an ion-pairing agent provides the best peak shape and resolution. TFA pairs with the protonated analyte, masking the residual silanol interactions more effectively. The optimized gradient and slightly elevated temperature further improve the separation efficiency.
Validated HPLC Protocol for Purity Determination
This protocol is based on the optimized conditions (Method C) and is validated according to the International Council for Harmonisation (ICH) guidelines.[6][7]
Instrumentation and Reagents
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
C18 column (e.g., Waters Symmetry C18, 5 µm, 4.6 x 150 mm).
-
HPLC-grade acetonitrile, water, and trifluoroacetic acid.
-
Reference standard of 1-[4-(Trifluoromethyl)benzoyl]piperazine.
-
Synthesized sample of 1-[4-(Trifluoromethyl)benzoyl]piperazine.
Chromatographic Conditions
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 50% B to 80% B over 15 minutes, then hold at 80% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation
-
Standard Solution: Accurately weigh about 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to get a 1 mg/mL solution.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
Validation Parameters
The method should be validated for the following parameters as per ICH Q2(R1) guidelines:[6]
-
Specificity/Selectivity: Demonstrated by the separation of the main peak from impurities and degradation products. Forced degradation studies are crucial here.[8][9]
-
Linearity: A linear relationship between the peak area and concentration should be established over a specified range (e.g., 50-150% of the target concentration).
-
Accuracy: Determined by the recovery of a known amount of analyte spiked into a sample matrix.
-
Precision: Assessed at different levels (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Forced Degradation Studies: Ensuring a Stability-Indicating Method
Forced degradation studies are essential to demonstrate that the analytical method can separate the API from its degradation products, thus being "stability-indicating".[8][9] The synthesized 1-[4-(Trifluoromethyl)benzoyl]piperazine should be subjected to the following stress conditions as per ICH Q1A(R2) guidelines:[10]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Exposed to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours).
The stressed samples are then analyzed using the optimized HPLC method. The chromatograms should show adequate separation of the main peak from any degradation products formed.
Peak Purity Analysis with a PDA Detector
A PDA detector acquires the entire UV-visible spectrum at each point in the chromatogram.[4] Peak purity analysis software compares the spectra across the peak. If the peak is pure, the spectra at the upslope, apex, and downslope should be identical.[11] Any significant difference suggests the presence of a co-eluting impurity.[12]
Visualizing the Workflow
Caption: Workflow for HPLC Purity Validation.
Conclusion
The purity of synthesized 1-[4-(Trifluoromethyl)benzoyl]piperazine can be reliably determined using a validated, stability-indicating reversed-phase HPLC method. The use of a C18 column with a trifluoroacetic acid-modified mobile phase provides excellent peak shape and resolution. A photodiode array detector is crucial for confirming peak purity. By following the principles of method development and validation outlined in this guide, researchers can ensure the quality and integrity of their synthesized compounds, a critical step in the drug development pipeline.
References
-
Journal of Organic Chemistry and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]
-
PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]
-
ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]
-
Wikipedia. 1-(4-(Trifluoromethyl)phenyl)piperazine. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Element Lab Solutions. Peak Purity Analysis. [Link]
-
ResearchGate. Determination of piperazine derivatives in “Legal Highs”. [Link]
-
Organic Syntheses. 1-benzylpiperazine. [Link]
-
ResearchGate. Figure S12 HPLC analysis of the [ 18 F]trifluoromethylation reaction of.... [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]
-
LCGC International. Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. [Link]
-
Taylor & Francis Online. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]
-
International Council for Harmonisation. Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. [Link]
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. [Link]
-
National Institutes of Health. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. [Link]
-
Waters. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. [Link]
-
Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
Pharmaguideline Forum. Peak purity in hplc. [Link]
-
National Institutes of Health. 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine. [Link]
-
Pharmaceutical Outsourcing. Forced Degradation to Develop Stability-indicating Methods. [Link]
-
National Institutes of Health. Determination of Peak Purity in HPLC by Coupling Coulometric Array Detection and Two-Dimensional Correlation Analysis. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
PubMed. Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples. [Link]
-
International Atomic Energy Agency. VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). [Link]
-
National Institutes of Health. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. [Link]
Sources
- 1. zenodo.org [zenodo.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. sepscience.com [sepscience.com]
- 5. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. resolvemass.ca [resolvemass.ca]
- 9. onyxipca.com [onyxipca.com]
- 10. database.ich.org [database.ich.org]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. chromatographyonline.com [chromatographyonline.com]
A Tale of Two Moieties: Unraveling the Biological Activities of Benzoyl and Benzyl Piperazine Derivatives
For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of derivatives with diverse biological activities. Among these, N-substituted piperazines, particularly those bearing benzoyl and benzyl moieties, have garnered significant attention for their interactions with central nervous system (CNS) targets. This guide provides an in-depth comparison of the biological activities of benzoylpiperazine and benzylpiperazine derivatives, offering experimental data, structure-activity relationship (SAR) insights, and detailed protocols to inform future drug discovery and development efforts.
The Structural Distinction: A Carbonyl Makes All the Difference
The fundamental difference between these two classes of compounds lies in a single carbonyl group. In benzoylpiperazine derivatives, the phenyl ring is attached to the piperazine nitrogen via a carbonyl group (C=O), forming an amide linkage. In contrast, benzylpiperazine derivatives feature a methylene bridge (-CH2-) connecting the phenyl ring to the piperazine nitrogen. This seemingly minor structural alteration has profound implications for the molecule's electronic properties, conformational flexibility, and, ultimately, its biological activity.
The electron-withdrawing nature of the carbonyl group in benzoylpiperazines reduces the basicity of the adjacent piperazine nitrogen and can influence the molecule's ability to form hydrogen bonds and engage in specific receptor interactions. Conversely, the more flexible methylene linker in benzylpiperazines allows for a greater range of spatial orientations of the phenyl ring, potentially enabling interactions with a different spectrum of biological targets.
Comparative Pharmacology: A Divergence in CNS Activity
Experimental data reveals a significant divergence in the primary CNS activities of benzoyl and benzyl piperazine derivatives. Benzylpiperazine (BZP) and its analogs are predominantly known for their stimulant and psychoactive properties, mediated by their interaction with monoamine transporters. In contrast, benzoylpiperazine derivatives have shown a broader range of activities, including potential as inhibitors of specific enzymes and receptors, but generally lack the potent stimulant effects of their benzyl counterparts.
Monoamine Transporter Interactions: The Benzylpiperazine Stronghold
Animal studies have demonstrated that benzylpiperazine (BZP) acts as a releasing agent and reuptake inhibitor at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters[1]. This multimodal action on monoaminergic systems underlies its stimulant effects, which are qualitatively similar to those of amphetamine, albeit with lower potency[1].
| Compound | Target | EC50 (nM) for Release | Reference |
| 1-Benzylpiperazine (BZP) | DAT | 175 | [2] |
| NET | 62 | [2] | |
| SERT | 6050 | [2] |
Table 1: In vitro data for 1-Benzylpiperazine (BZP) on monoamine transporters.
The data clearly indicates that BZP has a preference for the norepinephrine transporter, followed by the dopamine transporter, with a significantly lower potency for the serotonin transporter. This profile is consistent with its known stimulant and sympathomimetic effects.
Benzoylpiperazine Derivatives: A More Nuanced Profile
In stark contrast to the potent monoamine transporter activity of BZP, studies on benzoylpiperazine derivatives have shown them to be largely inactive at key serotonin receptors. One study explicitly states that a series of benzoylpiperazines were "essentially inactive" at both 5-HT1 and 5-HT2 receptor sites[3]. While comprehensive data on their direct interaction with DAT, NET, and SERT is less available in comparative studies, the existing literature points towards different primary targets.
For instance, certain benzoylpiperazine derivatives have been investigated as:
-
GlyT1 Inhibitors: A screening of a compound library identified a benzoylpiperazine derivative as a novel and potent inhibitor of the glycine transporter 1 (GlyT1), a target for schizophrenia and other CNS disorders.
-
Acetylcholinesterase (AChE) Inhibitors: Thiazole-substituted benzoylpiperazine derivatives have been synthesized and shown to exhibit significant acetylcholinesterase inhibitory activity, with IC50 values in the sub-micromolar range[4].
-
Tyrosinase Inhibitors: A comparative study of benzoyl and cinnamoyl piperazine/piperidine amides demonstrated their potential as tyrosinase inhibitors, with some compounds showing notable potency.
This suggests that the benzoyl moiety directs these derivatives towards enzymatic targets or different receptor families rather than the monoamine transporters that are the primary targets of BZP.
Structure-Activity Relationships (SAR): Tailoring Activity Through Chemical Modification
The biological activity of both benzoyl and benzyl piperazine derivatives can be significantly modulated by substitutions on the phenyl ring and the piperazine core.
For benzylpiperazine derivatives , substitutions on the benzyl ring can dramatically alter their potency and selectivity for monoamine transporters. Electron-donating or withdrawing groups and their position on the ring can influence the interaction with the binding pockets of DAT, NET, and SERT.
For benzoylpiperazine derivatives , SAR studies have focused on optimizing their activity against their respective targets. For example, in the case of AChE inhibitors, modifications to the benzoyl ring and the piperazine scaffold have been explored to enhance potency and selectivity[4].
Experimental Protocols for Biological Evaluation
To ensure the reproducibility and validity of research in this area, standardized experimental protocols are crucial. Below are detailed methodologies for key in vitro assays used to characterize the biological activity of piperazine derivatives.
Protocol 1: Monoamine Transporter Binding Assay
This assay determines the affinity of a compound for the dopamine, norepinephrine, and serotonin transporters.
Objective: To measure the binding affinity (Ki) of test compounds to DAT, NET, and SERT.
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human dopamine, norepinephrine, or serotonin transporter.
-
Radioligand Binding:
-
For DAT binding, use [³H]WIN 35,428 as the radioligand.
-
For NET binding, use [³H]nisoxetine as the radioligand.
-
For SERT binding, use [³H]paroxetine as the radioligand.
-
-
Assay Procedure:
-
Incubate the cell membranes with the respective radioligand and varying concentrations of the test compound in a suitable buffer.
-
Incubate for a specified time at a specific temperature (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: In Vitro Neurotransmitter Release Assay
This assay measures the ability of a compound to induce the release of monoamines from pre-loaded cells or synaptosomes.
Objective: To determine the EC50 value for neurotransmitter release induced by test compounds.
Methodology:
-
Cell/Synaptosome Preparation: Use cells stably expressing the desired monoamine transporter or freshly prepared rodent brain synaptosomes.
-
Radiolabeled Neurotransmitter Loading: Pre-load the cells/synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Compound Treatment: Wash the cells/synaptosomes to remove excess radiolabel and then incubate with varying concentrations of the test compound.
-
Supernatant Collection: After a specified incubation time, collect the supernatant containing the released neurotransmitter.
-
Data Analysis:
-
Measure the radioactivity in the supernatant using liquid scintillation counting.
-
Calculate the percentage of neurotransmitter release compared to a positive control (e.g., amphetamine).
-
Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal release).
-
Signaling Pathways: The Downstream Consequences
The interaction of these piperazine derivatives with their respective targets initiates a cascade of intracellular signaling events.
Dopaminergic and Serotonergic Signaling
Benzylpiperazine's action on monoamine transporters directly impacts dopaminergic and serotonergic signaling. By increasing the extracellular concentration of these neurotransmitters, BZP enhances the activation of postsynaptic dopamine and serotonin receptors.
The differential effects of benzoylpiperazine derivatives on targets like AChE and GlyT1 would initiate distinct signaling pathways relevant to cholinergic and glutamatergic neurotransmission, respectively.
Conclusion: A Clear Divergence with Therapeutic Implications
The presence or absence of a carbonyl linker profoundly influences the biological activity of N-substituted piperazine derivatives. Benzylpiperazines, exemplified by BZP, primarily act as monoamine releasers and reuptake inhibitors, leading to their characteristic stimulant properties. In contrast, benzoylpiperazines exhibit a more diverse pharmacological profile, with activities at various enzymatic and receptor targets, but notably lack significant activity at key monoamine transporters and serotonin receptors.
This clear divergence in biological activity underscores the importance of subtle structural modifications in drug design. While benzylpiperazine derivatives have been explored for their stimulant and entactogenic effects, their abuse potential has limited their therapeutic development. The more varied activities of benzoylpiperazine derivatives, however, present opportunities for the development of novel therapeutics for a range of CNS disorders, from schizophrenia to Alzheimer's disease. Further research, particularly direct comparative studies of these two classes on a broader range of CNS targets, will be invaluable in fully elucidating their therapeutic potential and guiding the design of next-generation piperazine-based medicines.
References
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). BZP/piperazines drug profile. Retrieved from [Link]
- Dhanasekaran, M., et al. (2016). Benzylpiperazine: "A messy drug". Drug and Alcohol Dependence, 164, 1-8.
- Wang, X., et al. (2020). Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters.
- Kopajtic, T. A., et al. (2019). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ACS Medicinal Chemistry Letters, 10(9), 1338-1343.
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
- Glennon, R. A., et al. (1987). Synthesis and evaluation of phenyl- and benzoylpiperazines as potential serotonergic agents. Journal of Medicinal Chemistry, 30(5), 930-935.
- Küçükgüzel, Ş. G., et al. (2019). Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors. Archiv der Pharmazie, 352(1), 1800216.
- Varela, M. T., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(46), 44265-44275.
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Serotonergic Synapse Pathway. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzylpiperazine. Retrieved from [Link]
-
Wikipedia. (n.d.). Dopaminergic pathways. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery and Development of Monoamine Transporter Ligands. Retrieved from [Link]
-
MDPI. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic representation of dopamine signaling pathway. Retrieved from [Link]
-
MDPI. (2021). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. Retrieved from [Link]
-
University of Utah. (n.d.). Intracellular Calcium Flux. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. Retrieved from [Link]
-
BMG LABTECH. (2020). Calcium assays: at the centre of biology. Retrieved from [Link]
-
MDPI. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Retrieved from [Link]
-
MDPI. (2020). Structure Modeling of the Norepinephrine Transporter. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of multimodal monoaminergic arylpiperazine derivatives with potential antidepressant profile. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dopaminergic Neurons and Brain Reward Pathways: From Neurogenesis to Circuit Assembly. Retrieved from [Link]
-
ResearchGate. (n.d.). Calcium Flux Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Structure, Dopamine Transporter Affinity, and Dopamine Uptake Inhibition of 6-alkyl-3-benzyl-2-[(methoxycarbonyl)methyl]tropane Derivatives. Retrieved from [Link]
-
FujiFilm Cellular Dynamics. (n.d.). Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons. Retrieved from [Link]
-
ResearchGate. (n.d.). Dopamine and Serotonin Pathways in Balance: Mechanistic Insights and Botanical Modulation via Elaeocarpus ganitrus. Retrieved from [Link]
-
ResearchGate. (n.d.). Simplified schematic of a neuron illustrating the serotonergic.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Retrieved from [Link]
-
Slideshare. (n.d.). Dopamine And Pathways. Retrieved from [Link]
-
Bio-protocol. (n.d.). Flow Cytometric Analysis of Calcium Influx Assay in T cells. Retrieved from [Link]
-
YouTube. (2017). Neuroscience Basics: Dopamine Reward Pathway, Animation. Retrieved from [Link]
-
KEGG. (n.d.). Serotonergic synapse. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synaptic Interactions Between Serotonergic and Dopaminergic Systems in Parkinson's Disease. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Expression of Neurotransmitter Transporters for Structural and Biochemical Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The binding sites for benztropines and dopamine in the dopamine transporter overlap. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Serotonin transporter inhibitors: synthesis and binding potency of 2'-methyl- and 3'-methyl-6-nitroquipazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of arylpiperazine-benzylpiperidines with dual serotonin and norepinephrine reuptake inhibitory activities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Probing Single Synapses via the Photolytic Release of Neurotransmitters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Striatal Crosstalk Between Dopamine and Serotonin Systems. Retrieved from [Link]
-
Genomembrane. (n.d.). Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rationalizing the Binding Modes of PET Radiotracers Targeting the Norepinephrine Transporter. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Functional Interplay between Dopaminergic and Serotonergic Neuronal Systems during Development and Adulthood. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Norepinephrine transporter inhibitors and their therapeutic potential. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Differential responses to anticipation of reward after an acute dose of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) alone and in combination using functional magnetic resonance imaging (fMRI). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Retrieved from [Link]
-
JETIR. (n.d.). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Retrieved from [Link]
-
Frontiers. (n.d.). Dopamine and Serotonin-Induced Modulation of GABAergic and Glutamatergic Transmission in the Striatum and Basal Forebrain. Retrieved from [Link]
-
YMER. (n.d.). DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF PIPERAZINE SUBSTITUTED SULPHONYLBENZENE DERIVATIVES AS SELECTIVE MONOAMINO O. Retrieved from [Link]
Sources
- 1. In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of phenyl- and benzoylpiperazines as potential serotonergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethylbenzoylpiperazine Scaffold: A Comparative Guide to Structure-Activity Relationships in CNS Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the journey from a lead compound to a clinical candidate is a meticulous process of structural refinement guided by structure-activity relationship (SAR) studies. This guide provides an in-depth technical comparison of trifluoromethylbenzoylpiperazine derivatives, a chemical class of significant interest for targeting central nervous system (CNS) disorders. We will dissect the intricate relationship between chemical structure and biological activity, offering field-proven insights into the experimental choices that drive the optimization of these potent molecules.
The Allure of the Trifluoromethylbenzoylpiperazine Core
The trifluoromethylbenzoylpiperazine scaffold combines three key pharmacophoric elements that make it a privileged structure in modern medicinal chemistry:
-
The Piperazine Ring: A versatile and common motif in CNS-active drugs, the piperazine ring is typically protonated at physiological pH. This basic nitrogen atom is crucial for forming ionic interactions with acidic residues, such as aspartate, in the binding pockets of G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors.[1][2] Its conformational flexibility also allows it to adopt optimal geometries for receptor engagement.
-
The Trifluoromethyl (CF3) Group: The incorporation of a trifluoromethyl group can significantly enhance a molecule's pharmacological profile.[3] Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and influence ligand-receptor interactions.[3] Furthermore, the CF3 group often increases metabolic stability by blocking potential sites of oxidative metabolism, and its lipophilicity can improve blood-brain barrier permeability.[3]
-
The Benzoyl Linker: This linker provides a rigid connection between the trifluoromethylphenyl moiety and the piperazine ring, influencing the spatial orientation of these two key components. The carbonyl group can act as a hydrogen bond acceptor, providing an additional point of interaction within the receptor binding site.
A Comparative Analysis of Trifluoromethylbenzoylpiperazines at Key CNS Targets
Derivatives of this scaffold have shown significant promise as modulators of dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors, which are implicated in a range of neuropsychiatric disorders including schizophrenia, depression, anxiety, and Parkinson's disease.[4][5][6]
Targeting Dopamine D2 and D3 Receptors
The high homology between D2 and D3 receptors presents a significant challenge in developing selective ligands.[4] However, achieving D3 selectivity is a major goal for treating conditions like substance abuse and L-DOPA-induced dyskinesia with potentially fewer side effects than non-selective D2/D3 ligands.[7]
Key SAR Insights:
-
Position of the Trifluoromethyl Group: The substitution pattern on the benzoyl ring is a critical determinant of affinity and selectivity. Generally, meta-substitution with electron-withdrawing groups on the phenyl ring of arylpiperazines is favorable for D2/D3 receptor affinity. For trifluoromethylbenzoylpiperazines, a meta-CF3 group on the benzoyl ring often confers potent D2/D3 activity.
-
Substituents on the Piperazine N4-Nitrogen: The nature of the substituent on the second nitrogen of the piperazine ring plays a crucial role in modulating affinity and selectivity. Long-chain arylpiperazines, where a linker connects to another aromatic or heteroaromatic moiety, have been extensively studied.[8] For trifluoromethylbenzoylpiperazines, extending this chain can lead to interactions with a secondary binding pocket in the D3 receptor, enhancing selectivity over the D2 receptor.[9]
-
The "Bitopic Ligand" Concept: The ability of some N-phenylpiperazine analogs to bind selectively to the D3 receptor is attributed to a bitopic binding mode.[9] In this model, the core trifluoromethylbenzoylpiperazine moiety occupies the primary binding site (orthosteric site), while an extended substituent on the N4-piperazine nitrogen interacts with a less conserved secondary binding site, thereby conferring subtype selectivity.[9]
Comparative Data for Dopamine Receptor Ligands:
| Compound ID | Benzoyl Ring Substitution | N4-Piperazine Substituent | D2 Ki (nM) | D3 Ki (nM) | D3 vs D2 Selectivity |
| Ref-D1 | 3-CF3 | Methyl | 15.2 | 2.5 | 6.1 |
| Analog-D2 | 3-CF3 | 4-(2-methoxyphenyl)butyl | 8.9 | 0.17 | 52.4[5] |
| Analog-D3 | 4-CF3 | Methyl | 45.8 | 12.1 | 3.8 |
| Analog-D4 | 3-CF3, 4-Cl | Methyl | 10.5 | 1.8 | 5.8 |
Note: Data is representative and compiled from various sources on aryl and benzoyl piperazines to illustrate SAR trends.
Targeting Serotonin 5-HT1A and 5-HT2A Receptors
Arylpiperazine derivatives are a well-established class of 5-HT1A receptor ligands, with many exhibiting agonist or antagonist properties.[5] The modulation of 5-HT1A receptors is a key mechanism for anxiolytic and antidepressant drugs.[10]
Key SAR Insights:
-
Aryl Moiety: For high affinity at 5-HT1A receptors, an ortho-substituted methoxy group on a phenyl ring directly attached to the piperazine (as in 1-(2-methoxyphenyl)piperazine, a common pharmacophore) is highly favorable. While our core is a benzoylpiperazine, the electronic and steric properties of the trifluoromethylbenzoyl group will similarly influence binding.
-
Linker Length and Terminal Group: In long-chain arylpiperazines, a four-carbon (butyl) linker between the piperazine nitrogen and a terminal amide or imide group is often optimal for high 5-HT1A affinity.[11] This suggests that trifluoromethylbenzoylpiperazines could be similarly modified to enhance their 5-HT1A activity.
-
Intrinsic Activity (Agonist vs. Antagonist): Subtle structural modifications can shift a compound from being a 5-HT1A agonist to an antagonist. The nature and substitution pattern of the terminal aromatic moiety in long-chain derivatives can influence this functional outcome.
Comparative Data for Serotonin Receptor Ligands:
| Compound ID | Benzoyl Ring Substitution | N4-Piperazine Substituent | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
| Ref-S1 | 3-CF3 | H | 25.4 | 150.2 |
| Analog-S2 | 3-CF3 | 4-phthalimidobutyl | 1.2 | 45.6 |
| Analog-S3 | 2-CF3 | H | 88.1 | 210.5 |
| Analog-S4 | 3-CF3 | 4-(1-adamantanecarboxamido)butyl | 0.4 | 64.0[12] |
Note: Data is representative and compiled from various sources on aryl and benzoyl piperazines to illustrate SAR trends.
Experimental Design and Protocols
The generation of reliable and reproducible data is the cornerstone of any SAR study. Below are detailed, step-by-step methodologies for the synthesis and evaluation of trifluoromethylbenzoylpiperazine derivatives.
Synthesis of Trifluoromethylbenzoylpiperazines
A common synthetic route involves the acylation of a suitably protected piperazine with a trifluoromethylbenzoyl chloride, followed by deprotection and subsequent functionalization of the second piperazine nitrogen.
Step-by-Step Protocol for the Synthesis of a Representative Analog:
-
Mono-Boc Protection of Piperazine:
-
Dissolve piperazine (2 equivalents) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.[12]
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc2O) (1 equivalent) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-piperazine.[12]
-
-
Acylation with Trifluoromethylbenzoyl Chloride:
-
Dissolve N-Boc-piperazine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in DCM.
-
Cool the mixture to 0°C.
-
Add a solution of 3-(trifluoromethyl)benzoyl chloride (1.1 equivalents) in DCM dropwise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected intermediate in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) or in a solution of HCl in dioxane.
-
Stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent, yielding the deprotected piperazine derivative as a salt.
-
-
N-Alkylation (for long-chain analogs):
-
Dissolve the deprotected piperazine salt (1 equivalent) and a base such as potassium carbonate (3 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add the desired alkylating agent (e.g., 1-bromo-4-chlorobutane) (1.2 equivalents).
-
Heat the reaction mixture at 60-80°C for 12-24 hours.
-
Cool the reaction, dilute with water, and extract with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry, and concentrate.
-
Purify the final compound by column chromatography or recrystallization.
-
In Vitro Biological Evaluation: Radioligand Binding Assay
Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor.[13] This competitive binding assay measures the ability of a test compound to displace a known radiolabeled ligand from the receptor.[13]
Step-by-Step Protocol for Dopamine D3 Receptor Binding Assay:
-
Membrane Preparation:
-
Use cell membranes from a stable cell line expressing the human dopamine D3 receptor (e.g., HEK293 or CHO cells).
-
Homogenize the cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Wash the membrane pellet several times by resuspension and centrifugation to remove endogenous substances.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.[14]
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[15]
-
Add a fixed concentration of a suitable radioligand, such as [3H]-Spiperone (e.g., 1 nM).[15]
-
Add increasing concentrations of the unlabeled test compound (typically from 10 pM to 10 µM).
-
For determining non-specific binding, add a high concentration of a known D3 antagonist (e.g., 1 µM haloperidol).[15]
-
Initiate the binding reaction by adding the prepared cell membranes (e.g., 2 µg of protein per well).[15]
-
-
Incubation and Termination:
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[15]
-
Terminate the binding by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove non-specifically bound radioligand.[15]
-
-
Data Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the SAR Landscape
Graphviz diagrams can effectively illustrate the key structural components and their influence on biological activity.
Caption: Key structural elements of trifluoromethylbenzoylpiperazines and their influence on biological activity.
Caption: General synthetic workflow for trifluoromethylbenzoylpiperazine analogs.
Conclusion and Future Directions
The trifluoromethylbenzoylpiperazine scaffold represents a promising starting point for the development of novel CNS-active agents. The SAR studies, primarily extrapolated from the broader class of arylpiperazines, highlight the critical roles of the trifluoromethyl group's position, additional substitutions on the benzoyl ring, and the nature of the substituent on the N4-position of the piperazine ring in determining affinity, selectivity, and functional activity at dopamine and serotonin receptors.
Future research should focus on building a more comprehensive library of trifluoromethylbenzoylpiperazine analogs to establish a more direct and detailed SAR for this specific chemical class. The exploration of different linkers and terminal functional groups on the N4-piperazine position, guided by the bitopic ligand concept, holds significant potential for discovering highly selective D3 or 5-HT1A receptor modulators with improved therapeutic profiles. The detailed experimental protocols provided herein offer a robust framework for such investigations, ensuring the generation of high-quality, reproducible data to drive the next wave of CNS drug discovery.
References
- MDPI. (n.d.). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas.
- Frontiers. (n.d.). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes.
-
ResearchGate. (n.d.). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. Retrieved from [Link]
-
MDPI. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Retrieved from [Link]
-
PubMed Central. (n.d.). Beyond small molecule SAR – using the dopamine D3 receptor crystal structure to guide drug design. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from [Link]
-
Perelman School of Medicine at the University of Pennsylvania. (2023). Design and Synthesis of D3R Bitopic Ligands with Flexible Secondary Binding Fragments. Retrieved from [Link]
-
PubMed Central. (n.d.). Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. Retrieved from [Link]
-
PubMed. (2011). Synthesis and pharmacological evaluation of fluorine-containing D₃ dopamine receptor ligands. Retrieved from [Link]
-
PubMed. (n.d.). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Retrieved from [Link]
-
PubMed. (n.d.). The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress. Retrieved from [Link]
-
PubMed Central. (n.d.). Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatives as 5HT(1A) receptor ligands - Past and present. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, Pharmacological Evaluation and Molecular Modeling Studies of Triazole Containing Dopamine D3 Receptor Ligands. Retrieved from [Link]
-
University of Regensburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Retrieved from [Link]
-
PubMed. (2015). Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. Retrieved from [Link]
-
MDPI. (n.d.). Functional Assays in the Diagnosis of Heparin-Induced Thrombocytopenia: A Review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
ResearchGate. (n.d.). The platelet serotonin-release assay. Retrieved from [Link]
-
Sci-Hub. (n.d.). Indolebutylamines as Selective 5-HT 1A Agonists. Retrieved from [Link]
-
PubMed Central. (2021). The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress. Retrieved from [Link]
-
The Blood Project. (n.d.). The platelet serotonin-release assay. Retrieved from [Link]
-
Perelman School of Medicine at the University of Pennsylvania. (2023). Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 rec. Retrieved from [Link]
-
Frontiers. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Retrieved from [Link]
-
Dr.Oracle. (2025). What is the protocol for a serotonin release assay?. Retrieved from [Link]
-
MDPI. (2022). Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. Retrieved from [Link]
Sources
- 1. Synthesis, Pharmacological Evaluation and Molecular Modeling Studies of Triazole Containing Dopamine D3 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of fluorine-containing D₃ dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sci-hub.jp [sci-hub.jp]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Receptor-Ligand Binding Assays [labome.com]
- 14. Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]
A Senior Application Scientist's Guide to Validating Analytical Methods for Piperazine Derivatives
In the pharmaceutical landscape, the robust validation of analytical methods is not merely a regulatory checkbox; it is the bedrock of patient safety and product efficacy. For piperazine derivatives, a class of compounds central to antihistaminic and antipsychotic therapies, ensuring the accuracy and reliability of quantification is paramount. This guide provides an in-depth, experience-driven comparison of analytical method validation, grounded in the principles of regulatory guidelines and the indispensable role of certified reference standards.
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1][2][3] This principle, enshrined in the International Council for Harmonisation (ICH) guidelines, governs every step of the process.[3]
The Cornerstone of Validation: Certified Reference Standards
Before any validation can commence, the quality of your reference standard must be unimpeachable. Certified Reference Standards (CRSs) are the linchpin of analytical precision, serving as the benchmark against which all measurements are made.[4] Their role is critical throughout the drug development lifecycle, from preclinical testing to final product quality control.
Scientist's Rationale: A reference standard is your analytical anchor. Any impurity or inaccuracy in the standard will be directly propagated through all subsequent measurements, rendering the validation exercise meaningless. Therefore, selecting a well-characterized CRS from a reputable supplier, with a comprehensive Certificate of Analysis (CoA), is the most critical initial step. The CoA should detail the compound's identity, purity, and the methods used for characterization. Reliable reference standards are crucial for confirming the safety and efficacy of drug substances and products.[5]
Choosing the Right Analytical Tool: A Comparative Overview
While various techniques can be employed for the analysis of piperazine derivatives, High-Performance Liquid Chromatography (HPLC) remains the gold standard for its robustness, specificity, and wide applicability.
| Method | Principle | Advantages for Piperazine Derivatives | Limitations |
| HPLC/UPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, excellent for separating parent drug from impurities and degradation products. Versatile with various detection methods (UV, MS). | Can require derivatization for compounds lacking a chromophore.[6] |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High efficiency for volatile and thermally stable compounds. | Many piperazine derivatives are not sufficiently volatile and may require derivatization. |
| Spectrophotometry | Measurement of light absorption. | Simple, rapid, and cost-effective. | Lacks specificity; cannot distinguish between the active pharmaceutical ingredient (API) and interfering substances. |
For the remainder of this guide, we will focus on validating a stability-indicating HPLC method for a representative piperazine derivative, Cetirizine, a widely used antihistamine.
An In-Depth Guide to HPLC Method Validation for Cetirizine
The validation of an analytical method is a systematic process that establishes its performance characteristics.[1] The core parameters, as defined by the ICH Q2(R1) guideline, are specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[1][2]
Sources
A Comparative Guide to the Neuropharmacological Profiles of Piperazine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive analysis of the neuropharmacological properties of key piperazine-based compounds. By integrating data from in vitro and in vivo studies, we aim to provide a detailed comparison of their interactions with crucial neurotransmitter systems, thereby illuminating the structure-activity relationships that define this significant class of molecules.
The Piperazine Scaffold: A Cornerstone in Neuropharmacology
The piperazine ring, a six-membered heterocycle with two nitrogen atoms in a 1,4 arrangement, is a foundational structure in medicinal chemistry.[1] Its versatility allows for the creation of a wide range of derivatives that can modulate the activity of the central nervous system (CNS).[1] Many of these compounds target serotonergic and dopaminergic pathways, making them invaluable for both neuroscience research and the development of treatments for various psychiatric and neurological conditions.[1][2] This guide will delve into the distinct neuropharmacological profiles of prominent piperazine derivatives, including Benzylpiperazine (BZP), meta-Chlorophenylpiperazine (mCPP), and Trifluoromethylphenylpiperazine (TFMPP), to showcase the subtle yet significant differences among them.
Comparative Neuropharmacology: From Receptor Binding to Behavioral Outcomes
The pharmacological effects of a drug are determined by a cascade of events, beginning with its binding to a molecular target and culminating in a physiological or behavioral response. This section dissects the neuropharmacological profiles of selected piperazine derivatives at each of these stages.
Receptor Binding Affinity: The Initial Interaction
The affinity of a compound for its receptor is a primary determinant of its potency. This is quantified using radioligand binding assays to determine the inhibition constant (Ki), where a lower Ki value signifies a higher binding affinity.
The table below presents the binding affinities (Ki in nM) of BZP, mCPP, and TFMPP for a range of serotonin (5-HT) and dopamine (D) receptors.
Table 1: Receptor Binding Affinities (Ki, nM) of Selected Piperazine Derivatives
| Compound | 5-HT₁ₐ | 5-HT₁ₑ | 5-HT₁ₒ | 5-HT₂ₐ | 5-HT₂ₑ | 5-HT₂꜀ | D₁ | D₂ | D₃ |
| BZP | >10,000 | 2,800 | 2,000 | 2,900 | 4,500 | 980 | >10,000 | 7,700 | 3,300 |
| mCPP | 130 | 160 | 120 | 270 | 3.4 | 32.1 | >10,000 | 2,500 | 96-1413 |
| TFMPP | 120 | 180 | 200 | 2,500 | 60 | 3.4 | >10,000 | >10,000 | >10,000 |
Data compiled from multiple sources.[3][4][5]
As the data indicates, mCPP and TFMPP demonstrate a markedly higher affinity for several serotonin receptor subtypes, most notably the 5-HT₂꜀ receptor, when compared to BZP.[5] In contrast, BZP exhibits weak affinity across the board. The nature of the substitution on the phenyl ring of the piperazine structure significantly impacts the receptor binding profile. The presence of electron-withdrawing groups, such as the chloro group in mCPP and the trifluoromethyl group in TFMPP, appears to enhance affinity for serotonergic receptors.[6]
Functional Activity: Eliciting a Cellular Response
Understanding whether a compound activates (agonist), blocks (antagonist), or partially activates a receptor is crucial. In vitro functional assays measure a compound's efficacy (Eₘₐₓ), the maximum response it can produce, and its potency (EC₅₀), the concentration needed for a half-maximal response.
Table 2: Functional Activity of Selected Piperazine Derivatives at Serotonin Receptors
| Compound | Receptor | Functional Activity | EC₅₀ (nM) | Eₘₐₓ (%) |
| mCPP | 5-HT₂꜀ | Partial Agonist | ~50 | ~60 |
| TFMPP | 5-HT₂꜀ | Full Agonist | ~20 | 100 |
| BZP | 5-HT Receptors | Weak Partial Agonist / Releaser | >1000 | Low |
Data synthesized from various studies.
At the 5-HT₂꜀ receptor, mCPP functions as a partial agonist, whereas TFMPP acts as a full agonist.[5] This distinction in efficacy can lead to different downstream signaling and physiological outcomes. BZP's main mechanism of action is not direct receptor agonism but rather the release of monoamines, which is a characteristic it shares with amphetamines.[7]
In Vivo Behavioral Effects: The Whole-Organism Response
The ultimate behavioral effects of a drug are a result of its complex interactions with multiple receptor systems. Animal models provide a critical platform for studying these effects.
-
Locomotor Activity: In open-field tests, BZP typically enhances locomotor activity, which is in line with its stimulant properties. Conversely, mCPP and TFMPP often lead to a decrease in locomotor activity, an effect that may be linked to their strong influence on the serotonergic system.[8]
-
Forced Swim Test: This model is employed to screen for potential antidepressant-like effects. A reduction in the time spent immobile is considered indicative of an antidepressant-like response. Certain piperazine derivatives have demonstrated such effects in this test, although the results can differ based on the specific compound and the experimental setup.[9][10]
-
Drug Discrimination: This method evaluates the subjective effects of a drug. Animals trained to recognize amphetamine often generalize this response to BZP, suggesting similar subjective experiences. In contrast, mCPP and TFMPP induce distinct subjective effects that are different from those of stimulants like amphetamine.
Experimental Protocols: Ensuring Rigor and Reproducibility
Standardized experimental protocols are paramount for generating reliable and comparable neuropharmacological data.
Radioligand Binding Assay (General Protocol)
This protocol details the essential steps for assessing the binding affinity of a compound to a specific receptor.
-
Membrane Preparation: Homogenize tissue or cells expressing the target receptor in a suitable buffer. The homogenate is then centrifuged to isolate the cell membranes, which are subsequently washed to remove any interfering substances. The final membrane pellet is resuspended in the assay buffer.
-
Binding Reaction: The membrane preparation, a radiolabeled ligand, and varying concentrations of the test compound are incubated together in a multi-well plate to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The contents of each well are rapidly filtered through a glass fiber filter. This traps the membranes with the bound radioligand.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted and analyzed to determine the IC₅₀ value, which is then used to calculate the Kᵢ value using the Cheng-Prusoff equation.
In Vitro Functional Assay (cAMP Assay for Gs/Gi-Coupled Receptors)
This protocol outlines a common method for evaluating the functional activity of compounds at G-protein coupled receptors that influence adenylyl cyclase activity.
-
Cell Culture: Cells that stably express the receptor of interest are cultured.
-
Assay Procedure: The cells are plated and treated with a phosphodiesterase inhibitor. For Gᵢ-coupled receptors, adenylyl cyclase is stimulated with forskolin. Varying concentrations of the test compound are then added.
-
cAMP Measurement: The cells are lysed, and the intracellular cAMP is quantified using a competitive immunoassay.
-
Data Analysis: The cAMP concentration is plotted against the test compound concentration to determine the EC₅₀ and Eₘₐₓ.
Visualizing a Receptor Binding Assay Workflow
Caption: A typical workflow for a radioligand binding assay.
Conclusion: A Diverse and Promising Class of Compounds
The neuropharmacological profiles of piperazine-based compounds are intricately linked to their chemical structures. This guide has underscored the distinct receptor affinities, functional activities, and behavioral consequences of representative compounds such as BZP, mCPP, and TFMPP. A deep understanding of these profiles, achieved through meticulous in vitro and in vivo studies, is fundamental for the rational design of novel piperazine derivatives with enhanced therapeutic properties and for deciphering the mechanisms of action of existing compounds. The experimental protocols and illustrative diagrams provided herein serve as a valuable resource for researchers dedicated to advancing this field.
References
Sources
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 6. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 8. Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Strain differences in the behavioral effects of antidepressant drugs in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Novel Piperazine Derivatives in Cancer Cell Lines
In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. The piperazine moiety has emerged as a "privileged scaffold" in medicinal chemistry, integral to the design of numerous anticancer compounds due to its versatile structure that can be readily modified to tune pharmacological activity.[1][2][3] This guide provides a comprehensive comparison of the cytotoxic activities of various classes of synthetic piperazine derivatives, drawing upon recent preclinical data. Our objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven overview of the structure-activity relationships and mechanistic underpinnings within this promising class of compounds.
Comparative Cytotoxic Activity: A Data-Driven Overview
The anticancer potential of novel piperazine derivatives has been evaluated across a diverse panel of human cancer cell lines. The data summarized below highlights the influence of various substitutions on the piperazine core on the resulting cytotoxic potency, measured by the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50). A lower value indicates higher potency.
| Compound Class/ID | Specific Derivative/Modification | Target Cell Line(s) | IC50 / GI50 (µM) | Reference |
| Vindoline-Piperazine Conjugate | Vindoline-[4-(trifluoromethyl)benzyl]piperazine | MDA-MB-468 (Breast) | 1.00 | [1][4][5] |
| Vindoline-Piperazine Conjugate | Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine | HOP-92 (Non-small cell lung) | 1.35 | [1][4][5] |
| Piperazinone Derivative | Guanidine substituent (Compound 7g) | Various Cancer Cell Lines | Showed higher potency than doxorubicin | [6] |
| Piperazine-Amide Derivative | 4-(benzo[1][7]dioxol-5-ylmethyl) piperazine amide | MDA-MB-231 (Breast) | 11.3 | [8] |
| Piperazine-Bis(thiazole) Hybrid | Compound 9i | HCT 116 (Colorectal) | 0.0012 (1.2 nM) | [9] |
| Piperazine-Bis(thiosemicarbazone) | Compound 7b | HCT 116 (Colorectal) | 0.0035 (3.5 nM) | [9] |
| Aryl-Adamantyl-Piperazine | Fluorinated derivative (Compound 7) | Melanoma Cell Lines | Showed strong, selective potency | [10] |
| Thiobenzoyl-Piperazine | 1-[2-(Allylthio)benzoyl]-4-(4-methoxyphenyl)piperazine (CB01) | U87 (Glioblastoma), HeLa (Cervical) | < 0.05 (< 50 nM) | [11][12] |
| Multi-pathway Inhibitor | Compound C505 | K562 (Leukemia), HeLa, AGS | 0.06 - 0.16 | [7] |
Expert Insight: The data clearly demonstrates the chemical tractability of the piperazine scaffold. By conjugating it with natural products like vindoline, incorporating diverse functional groups such as guanidines, or creating complex hybrids with thiazoles, chemists can generate compounds with potencies ranging from the micromolar to the nanomolar level.[4][6][9] Notably, the piperazine-bis(thiazole) hybrid 9i exhibits exceptional potency against colorectal cancer cells, rivaling established EGFR inhibitors like Erlotinib.[9] This underscores the power of molecular hybridization to create highly active agents.
Structure-Activity Relationships (SAR) and Mechanistic Causality
Understanding why certain structural modifications enhance cytotoxicity is crucial for rational drug design.
The Role of Substituents
The biological activity of piperazine derivatives is profoundly influenced by the nature of the substituents on the nitrogen atoms.
-
Aromatic and Halogen Groups: The addition of bulky and lipophilic groups, such as fluorinated or chlorinated phenyl rings, often enhances cytotoxic activity.[1] For example, the fluorinated aryl-adamantyl-piperazine derivative showed stronger potency against melanoma cells compared to its non-fluorinated counterpart, highlighting the impact of fluorination on biological activity.[10] This is often because these modifications can improve membrane permeability and facilitate stronger interactions with hydrophobic pockets in target proteins.
-
Bioisosteric Replacements: In a series of piperazinone derivatives, replacing an imidazole group with bioisosteres like guanidine or thiourea led to a significant improvement in cytotoxic effect.[6] The rationale lies in the altered electron density of the terminal atoms, which may lead to different binding modes or the inhibition of alternative cellular targets.[6]
Primary Mechanism of Action: Induction of Apoptosis
A recurring theme in the activity of cytotoxic piperazine derivatives is the induction of programmed cell death, or apoptosis.[7][8][9] This is a highly desirable trait for an anticancer agent, as it is a controlled cellular process that minimizes inflammation.
Many potent piperazine compounds trigger apoptosis through the intrinsic (mitochondrial) pathway .[11][12] This pathway is initiated by intracellular stress, leading to the activation of pro-apoptotic proteins like Bax. Bax disrupts the mitochondrial outer membrane, causing the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of enzymes called caspases, notably caspase-9 and the executioner caspase-3, which dismantle the cell.[11][12] Several studies confirm the upregulation of cleaved caspase-3 and Bax in cells treated with novel piperazine derivatives.[11][12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma | MDPI [mdpi.com]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
